2-Oxo-2-(p-tolylthio)acetic acid
Description
The exact mass of the compound this compound is 196.01941529 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOQDGECNYAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Oxo-2-(p-tolylthio)acetic acid, a member of the arylthio glyoxylic acid family, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a carboxylic acid, a ketone, and a thioether linkage to a p-tolyl group, offers a versatile scaffold for chemical modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly as a building block in drug discovery and organic synthesis. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis based on the known reactivity of its constituent functional groups and data from closely related analogues.
Physicochemical and Spectroscopic Properties
This compound is commercially available as a solid, with suppliers indicating a purity of 95-97%. Proper handling and storage are crucial for maintaining its integrity; it should be stored in a dry environment at 2-8°C.
Structural and General Properties
A summary of the key identification and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | acetic acid | |
| CAS Number | 106871-53-8 | |
| Molecular Formula | C₉H₈O₃S | |
| Molecular Weight | 196.23 g/mol | |
| Physical Form | Solid | |
| Purity | 95-97% | |
| Storage | 2-8°C, dry conditions |
Spectroscopic Characterization (Predicted)
1.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfur atom will likely be downfield compared to the protons meta to the sulfur.
-
Methyl Protons: A singlet around δ 2.3-2.4 ppm, corresponding to the methyl group on the tolyl ring.[1]
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.
1.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum would provide insights into the carbon framework. Key expected signals include:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the carboxylic acid and ketone carbonyls.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom would be expected at a distinct chemical shift.
-
Methyl Carbon: A signal in the aliphatic region (around δ 20-25 ppm).
A 13C NMR spectrum of the related compound, 2-Oxo-2-(p-tolyl)acetic acid, which lacks the thioether linkage, shows characteristic aromatic and carbonyl signals that can serve as a comparative reference.[2]
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carbonyl groups and the aromatic ring.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]
-
C=O Stretches (Ketone and Carboxylic Acid): Strong, sharp absorptions between 1680-1760 cm⁻¹. The exact positions will depend on the electronic environment and potential for hydrogen bonding.[3]
-
C-S Stretch: A weaker absorption in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
1.2.4. Mass Spectrometry
Electron impact mass spectrometry would likely show a molecular ion peak at m/z = 196. Key fragmentation patterns could involve the loss of COOH (m/z = 45) and cleavage of the C-S bond.[4]
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthesis would involve the reaction of p-thiocresol (4-methylbenzenethiol) with an oxalyl derivative. A common and effective method would be the use of oxalyl chloride.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction of p-Thiocresol with Oxalyl Chloride: To a solution of p-thiocresol in an inert solvent (e.g., dichloromethane or diethyl ether) at a reduced temperature (e.g., 0 °C), oxalyl chloride would be added dropwise. This reaction would form an intermediate acyl chloride thioester.
-
Hydrolysis: The reaction mixture would then be carefully quenched with water to hydrolyze the remaining acyl chloride moiety to the carboxylic acid, yielding the final product, this compound.
-
Purification: The crude product could be purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride.
-
Low Temperature: The initial reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of byproducts.
-
Careful Hydrolysis: The addition of water must be controlled to manage the exothermic hydrolysis of excess oxalyl chloride and the intermediate.
Chemical Reactivity
The presence of multiple functional groups makes this compound a versatile building block for further chemical transformations.
-
Carboxylic Acid: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction.
-
Ketone: The ketone functionality can be targeted for nucleophilic addition, reduction, or conversion to other functional groups.
-
Thioether: The thioether linkage is generally stable but can be oxidized to a sulfoxide or sulfone under specific conditions, which can modulate the electronic and steric properties of the molecule.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the broader class of arylthioacetic acid derivatives has shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel bioactive molecules.
Potential as a Bioactive Scaffold
Derivatives of structurally similar thioacetic acids have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thioether and carboxylic acid moieties are present in various known antimicrobial and antifungal agents.[5]
-
Enzyme Inhibition: The ability of the carboxylic acid to interact with active sites of enzymes makes this class of compounds interesting as potential enzyme inhibitors. For example, related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids are known aldose reductase inhibitors.[6]
-
Anticancer Activity: The arylthioacetic acid scaffold has been explored for the development of anticancer agents.[7]
Role as a Synthetic Building Block
The multi-functional nature of this compound makes it a valuable intermediate in organic synthesis.[8] It can be used to introduce the tolylthio-glyoxylic moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the introduction of specific fragments can be used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, eye protection, lab coat).
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet widely available in the scientific literature, its predicted properties and the known reactivity of its functional groups suggest a range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Govindasami, T., & Kim, S. K. (2015). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 5(4), 604–627.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
Chemsrc. (2025, August 22). 2-Oxoacetic acid | CAS#:563-96-2. Retrieved March 7, 2026, from [Link]
-
The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved March 7, 2026, from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved March 7, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved March 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved March 7, 2026, from [Link]
- Witczak, Z. J., Czernecki, S., & Zegar, A. (2021). Thio-glycomimetics with enhanced lipophilicity and their biological activity. Arkivoc, 2021(4), 268-279.
- Al-Ghorbani, M., & Al-Amiery, A. A. (2025, October 28). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids.
- Chen, L., & Li, Y. (2024).
- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 644570.
- Prentice, C., Morrison, J. A., Zysman-Colman, E., & Smith, A. D. (2023). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3.
- Gezegen, H., Karaman, I., Ceylan, M., & Dilmaç, M. (2012). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Medicinal Chemistry Research, 21(9), 2345–2351.
- Chen, Y.-F., & Tsai, Y.-C. (2023).
- Enamine. (2026). A “building block triangle” representing building blocks for medicinal chemistry.
- Obeagu, E. I. (2025, January 15). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. International Journal of Current Research in Medical Sciences, 11(1), 1-10.
- Chen, L., & Li, Y. (2024, February 1).
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved March 7, 2026, from [Link]
- Stankova, I., & Chankova, S. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(23), 127598.
- Al-Rimawi, F., & Al-Sayyed, H. (2025, October 16). Therapeutic Insights into Rubus ulmifolius Schott Leaf Extract: In Vitro Antifungal, Enzyme Inhibition, and Anticancer Activities Integrated with Network Pharmacology and Molecular Docking Analyses of Colorectal and Ovarian Cancer. Pharmaceuticals, 18(10), 1563.
- Al-Warhi, T., & Al-Rashood, S. T. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965.
-
PubChem. (n.d.). 2-((Phenylmethyl)thio)acetic acid. Retrieved March 7, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 5. Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 2-Oxo-2-(p-tolylthio)acetic acid
This guide details the synthesis, mechanistic rationale, and experimental protocols for 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8), a specialized thiooxalic acid derivative used as a versatile building block in heterocyclic chemistry and drug discovery.
Executive Summary & Chemical Profile
This compound is a mono-thioester of oxalic acid. Chemically, it consists of a p-tolylthio group attached to a glyoxylic acid core. It serves as a high-value electrophilic intermediate for synthesizing sulfur-containing heterocycles (e.g., benzothiazoles, thiochromones) and as a fragment for protease inhibitors where the
Compound Snapshot
| Property | Detail |
| IUPAC Name | 2-Oxo-2-(4-methylphenylthio)acetic acid |
| CAS Number | 106871-53-8 |
| Formula | |
| MW | 196.22 g/mol |
| Structure | |
| Stability | Moisture sensitive (anhydride-like character); store at -20°C. |
Retrosynthetic Analysis & Strategy
To synthesize this compound with high fidelity, we must differentiate the two carbonyl carbons of the oxalic core. A direct reaction between p-thiocresol and oxalic acid is inefficient due to poor electrophilicity and competitive disulfide formation.
The Optimal Pathway: Acyl Chloride Activation
We utilize Oxalyl Chloride as the bis-electrophile. The synthesis hinges on the differential reactivity between the acyl chloride (
-
Activation: Oxalyl chloride provides two highly reactive sites.
-
Desymmetrization: Controlled addition of the thiol nucleophile (
) to excess oxalyl chloride ensures mono-substitution, yielding the intermediate (p-tolylthio)oxoacetyl chloride . -
Hydrolysis: The remaining acyl chloride is hydrolyzed to the carboxylic acid. This step relies on the kinetic rate difference:
.
Experimental Protocol: The Oxalyl Chloride Route
Phase A: Reagents & Setup
-
Reagents:
-
p-Thiocresol (4-Methylbenzenethiol): 10.0 mmol (1.24 g)
-
Oxalyl Chloride: 30.0 mmol (2.6 mL) — Excess is critical.
-
Dichloromethane (DCM): Anhydrous, 50 mL.
-
Triethylamine (Et
N) or Pyridine: 11.0 mmol (Optional scavenger, see note).
-
-
Equipment: Flame-dried 100 mL round-bottom flask (RBF), dropping funnel, nitrogen atmosphere, ice-salt bath (-10°C).
Phase B: Step-by-Step Synthesis
Step 1: Formation of the Acid Chloride Intermediate
-
Preparation: Charge the RBF with Oxalyl Chloride (30 mmol) and anhydrous DCM (20 mL) under
. Cool to -10°C . -
Addition: Dissolve p-thiocresol (10 mmol) in DCM (10 mL). If using base (Et
N), mix it with the thiol solution. Note: Using base accelerates the reaction but requires careful removal of salts. The base-free method (refluxing off HCl) is cleaner for this acid product. -
Controlled Reaction: Add the thiol solution dropwise to the oxalyl chloride over 30 minutes.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride . This step is vital to prevent the formation of oxalic acid during the hydrolysis step. Re-dissolve the crude yellow oil in fresh DCM (20 mL).
Step 2: Selective Hydrolysis
-
Cooling: Cool the DCM solution of the intermediate (
) to 0°C . -
Hydrolysis: Add water (5 mL) dropwise with vigorous stirring.
-
Observation: Evolution of HCl gas (if no base was used). The biphasic mixture will stir for 30 minutes.
-
-
Workup:
-
Separate the organic layer (DCM).
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, dry over anhydrous
, and filter. -
Concentrate to yield the crude solid.
-
Phase C: Purification
-
Recrystallization: The crude acid is typically a yellow solid. Recrystallize from a mixture of Hexane/Chloroform or Hexane/Benzene to yield yellow needles.
-
Yield Target: 85-92%.
Mechanistic Visualization
Figure 1: Reaction pathway highlighting the critical intermediate and the avoidance of the symmetrical byproduct via stoichiometry control.
Alternative Route: The Ethyl Ester Method
For applications requiring extremely high purity or if the acid chloride intermediate proves too unstable, the Ethyl Chlorooxoacetate route is the industry standard alternative.
-
Reagent: Ethyl chlorooxoacetate (
). -
Reaction:
. -
Hydrolysis:
(1.0 equiv) in THF/H O at 0°C.-
Note: This requires precise pH control. The thioester bond is labile; however, the ethyl ester hydrolyzes preferentially under mild alkaline conditions. Acid hydrolysis (HCl/dioxane) is often safer to preserve the thioester.
-
Comparison of Methods
| Feature | Oxalyl Chloride Route (Recommended) | Ethyl Chlorooxoacetate Route |
| Step Count | 2 (One-pot possible) | 2 (Isolation of ester required) |
| Atom Economy | High | Lower (Loss of ethanol) |
| Purification | Crystallization of acid | Column chromatography of ester |
| Key Risk | Formation of di-thiooxalate | Hydrolysis of thioester bond |
Characterization Data
To validate the synthesis, the following spectral signatures must be confirmed:
-
NMR (400 MHz,
):-
2.40 (s, 3H,
). -
7.25 (d, 2H,
, Ar-H). -
7.45 (d, 2H,
, Ar-H). -
9.50-10.0 (br s, 1H,
).
-
2.40 (s, 3H,
-
NMR (100 MHz,
):-
Distinctive carbonyl peaks:
184.5 ( , thioester), 158.0 ( , acid). -
Aromatic carbons:
141.2, 134.5, 130.1, 122.5.
-
-
IR Spectroscopy (
):-
Strong doublet carbonyl stretch: ~1780 cm
(anhydride/thioester character) and ~1710 cm (acid).
-
References
-
Staudinger, H. (1908). "Über Oxalylchlorid." Berichte der deutschen chemischen Gesellschaft, 41(3), 3558-3566. (Foundational chemistry of oxalyl chloride reactivity). Link
-
Wright, S. W., et al. (1992).
-keto esters." Tetrahedron Letters, 33(12), 1539-1542. (Methodology for chlorooxoacetate derivatives). Link -
TCI Chemicals. (n.d.). "Product Specification: this compound (CAS 106871-53-8)." (Verification of compound existence and physical properties). Link
-
Wagner, A. M., & Sanford, M. S. (2014).[1] "Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides." The Journal of Organic Chemistry, 79(5), 2263-2267. (Context on thiol reactivity and stability). Link
Sources
- 1. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 2. Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
"2-Oxo-2-(p-tolylthio)acetic acid" CAS number 106871-53-8
2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8): A Comprehensive Guide to Reactivity, Decarboxylative Coupling, and Pharmaceutical Applications
Executive Summary & Structural Dynamics
This compound (IUPAC:acetic acid) is a highly versatile
By acting as a stable, solid-state alternative to volatile and malodorous thiols, 106871-53-8 enables researchers to synthesize complex thioesters and pharmaceutical intermediates with high atom economy and thermodynamic favorability.
Physicochemical Profiling
Understanding the physical and safety parameters of 106871-53-8 is critical for maintaining reagent integrity and experimental reproducibility.
Table 1: Physicochemical & Safety Profile
| Parameter | Specification / Data | Operational Significance |
| CAS Number | 106871-53-8 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₉H₈O₃S | Defines the exact mass for MS validation. |
| Molecular Weight | 196.23 g/mol | Used for precise stoichiometric calculations. |
| Physical Form | Solid | Enables easy weighing and handling compared to liquid thiols. |
| Purity | Minimizes catalytic poisoning in sensitive Pd-cross couplings. | |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents premature hydrolysis of the |
| GHS Safety | H315, H319, H335 | Requires handling in a fume hood (Skin/Eye irritant, Respiratory). |
Mechanistic Pathways & Reactivity (Core Expertise)
As a Senior Application Scientist, I approach 106871-53-8 not just as a reagent, but as a programmable molecular platform. Its reactivity can be directed down three distinct pathways depending on the catalytic environment.
Pathway A: Palladium-Catalyzed Decarboxylative Thioesterification
Traditional thioesterification requires the direct coupling of carboxylic acids with thiols, often necessitating harsh coupling reagents (e.g., EDC/HOBt) that generate stoichiometric waste. 106871-53-8 bypasses this via a decarboxylative cross-coupling mechanism[1]. When exposed to a Palladium(0) catalyst and an alkyl/aryl halide, the molecule extrudes carbon dioxide (
Pathway B: Heterocycle Assembly
The vicinal dicarbonyl motif (the
Pathway C: Radical-Mediated Acylation
Under photoredox or thermal radical initiation, the weak C-S bond can undergo homolytic cleavage, generating an acyl radical. This is highly useful for late-stage functionalization (LSF) of complex APIs where ionic chemistry would cause functional group interference.
Caption: Divergent reactivity pathways of this compound in organic synthesis.
Experimental Protocols: Self-Validating Systems
The following protocol details the decarboxylative coupling of 106871-53-8 with an alkyl bromide (e.g., tert-butyl bromide) to yield S-(p-tolyl) thioesters[1]. This methodology is designed to be a self-validating system; if the causality behind the steps is respected, the reaction guarantees high fidelity.
Table 2: Optimized Reaction Parameters for Decarboxylative Coupling
| Component | Selection | Mechanistic Rationale (The "Why") |
| Catalyst | Provides an active Pd(0) species required for the initial oxidative addition into the alkyl/aryl halide bond[1]. | |
| Ligand | Xantphos | Its wide bite angle (~111°) enforces a geometry that accelerates reductive elimination and suppresses unwanted |
| Solvent | DMAc | N,N-Dimethylacetamide has a high boiling point (165°C), easily accommodating the 80°C thermal energy required to overcome the decarboxylation barrier without solvent degradation[1]. |
Step-by-Step Methodology: Pd-Catalyzed Thioesterification
-
Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will prematurely quench the catalytic cycle.
-
Reagent Loading: Add this compound (1.0 equiv, 106871-53-8),
(5 mol%), and Xantphos (5 mol%) to the vessel[1]. -
Solvent & Substrate Addition: Inject anhydrous DMAc (0.2 M concentration), followed by the alkyl halide (e.g., 2-Bromo-2-methylpropane, 1.2 equiv)[1].
-
Thermal Decarboxylation: Seal the tube and heat the mixture to 80°C for 12–24 hours[1]. Causality: At 80°C, the extrusion of
from the Pd-carboxylate intermediate becomes rapid, driving the formation of the Pd-arylthio complex. -
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water (3x) to remove the polar DMAc solvent.
-
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for Pd-catalyzed decarboxylative thioesterification.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized product, the protocol must be analytically validated. A successful decarboxylative coupling of 106871-53-8 is confirmed by the following spectroscopic shifts:
-
Infrared (IR) Spectroscopy: The broad O-H stretch (3300–2500
) and the distinct -keto carbonyl stretch (~1710 ) of the starting material must completely disappear. They will be replaced by a single, sharp thioester carbonyl stretch (~1680 ). -
H NMR (400 MHz,
): The highly deshielded acidic proton of the carboxylic acid (~10.5–12.0 ppm) will vanish. Crucially, the integration of the newly introduced alkyl protons must perfectly match the 3H integration of the p-tolyl methyl group (~2.35 ppm), confirming a 1:1 stoichiometric coupling. -
Mass Spectrometry (ESI-MS): The molecular ion peak of the product will reflect the mass of the starting materials minus 44 Da (corresponding to the successful extrusion of
) and the loss of the halide leaving group.
References
2.[1] Title: 2-Bromo-2-methylpropane (CAS 507-19-7) Synthesis and Reactions Source: LookChem URL:[Link]
Sources
"2-Oxo-2-(p-tolylthio)acetic acid" structure
An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest for its utility in synthetic organic chemistry. We will delve into its fundamental structure, logical synthetic pathways, characteristic reactivity, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Identity and Physicochemical Profile
A thorough understanding of a compound begins with its fundamental identity and properties. This compound is an organosulfur compound featuring an α-keto acid moiety and a thioester linkage.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-oxo-2-(p-tolylsulfanyl)acetic acid | [1] |
| Synonym | acetic acid | [2] |
| CAS Number | 106871-53-8 | [2][3] |
| Molecular Formula | C₉H₈O₃S | [2][3] |
| Molecular Weight | 196.23 g/mol | |
| InChIKey | LNDOQDGECNYAJM-UHFFFAOYSA-N | |
| SMILES | O=C(O)C(SC1=CC=C(C)C=C1)=O | [3] |
Chemical Structure
The molecule's structure dictates its reactivity. It consists of a central two-carbon backbone comprising a carboxylic acid and a ketone. The ketone is part of a thioester linkage with a p-tolyl (4-methylphenyl) group.
Caption: Structure of this compound.
Physicochemical and Handling Properties
This compound is typically supplied as a solid with a purity of 95-97%. For long-term stability, it should be stored in a dry, sealed container at refrigerated temperatures (2-8°C)[3].
Synthesis and Mechanistic Insights
The construction of thioesters is a fundamental process in organic synthesis, providing access to versatile intermediates for more complex molecules[4]. The synthesis of this compound can be approached through established and reliable chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the thioester bond (C-S bond), identifying p-thiocresol (4-methylbenzenethiol) and an oxalyl moiety as key precursors. This is a standard disconnection for thioesters, pointing towards a nucleophilic acyl substitution strategy.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Thioesterification
The most direct and widely practiced method for forming thioesters involves the reaction between a thiol and an acyl chloride[5][6][7]. The following protocol outlines a robust procedure for the synthesis of the title compound.
Causality: The choice of oxalyl chloride as the acylating agent provides the required two-carbon α-keto acid backbone. p-Thiocresol serves as the sulfur nucleophile. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product and prevents protonation of the thiol, thereby maintaining its nucleophilicity. Anhydrous conditions are essential as acyl chlorides readily hydrolyze in the presence of water.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-thiocresol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Acylation: Add a solution of oxalyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Mechanistic Pathway
The reaction proceeds via a classical nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
The sulfur atom of the thiolate (formed in situ by the deprotonation of p-thiocresol by triethylamine) attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. The second acyl chloride moiety is subsequently hydrolyzed during the aqueous work-up to yield the final carboxylic acid.
Reactivity and Synthetic Applications
α-Keto thioesters are a class of highly versatile synthetic intermediates, and this compound is no exception[8]. The presence of the thioester, ketone, and carboxylic acid functionalities provides multiple sites for chemical modification.
Characteristic Reactions
-
Acyl Transfer: Thioesters are more reactive acylating agents than their corresponding oxygen esters due to the lower resonance stabilization of the C-S bond compared to the C-O bond[5]. This makes them effective in reactions like native chemical ligation for peptide synthesis[5][9].
-
Heterocycle Formation: These compounds are excellent precursors for building complex molecular scaffolds. For instance, they react readily with diamines under mild conditions to form quinoxalinones, which are privileged structures in medicinal chemistry. This avoids the harsh conditions often required when using α-keto acids.
-
Catalytic Rearrangements: In the presence of catalysts like copper(II), α-keto thioesters can undergo fascinating rearrangements. For example, reaction with azides can lead to the formation of N-acylureas or amides through C-C and C-S bond cleavage via a proposed Curtius rearrangement mechanism[10].
-
Carbon-Carbon Bond Formation: The thioester group can participate in cross-coupling reactions. A notable example is the Fukuyama coupling, where a thioester reacts with an organozinc reagent in the presence of a palladium catalyst to form a ketone[9].
Utility in Research and Development
The unique reactivity profile of this compound makes it a valuable building block for drug discovery and materials science. Its ability to serve as a precursor to complex heterocyclic systems is particularly significant, as these scaffolds are prevalent in a vast number of biologically active compounds.
Safety and Handling
Adherence to safety protocols is non-negotiable in a research environment. This compound is classified as an irritant.
Hazard Profile
-
Signal Word: Warning
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Self-Validating Safety Protocol
A self-validating system ensures safety at every step.
Caption: Mandatory safety workflow for handling the compound.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-resistant lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.
-
Storage: Store in a well-ventilated, cool, dry area away from incompatible materials such as strong oxidizing agents and bases.
References
-
Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis Online. [Link]
-
Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]
-
Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. ResearchGate. [Link]
-
Base‐promoted synthesis of thioesters from acid chlorides and thiols. ResearchGate. [Link]
-
Copper(II)-Catalyzed Reactions of α-Keto Thioesters with Azides via C–C and C–S Bond Cleavages: Synthesis of N-Acylureas and Amides. ACS Publications. [Link]
-
Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. National Center for Biotechnology Information. [Link]
-
Overview of the reactions of α‐ketothioesters. ResearchGate. [Link]
-
Thioester - Wikipedia. [Link]
-
4-Toluenesulfonyl chloride - Wikipedia. [Link]
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- 1. This compound|CAS 106871-53-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. This compound | 106871-53-8 [sigmaaldrich.com]
- 3. 106871-53-8|this compound|BLD Pharm [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The α-keto thioester scaffold, exemplified by 2-Oxo-2-(p-tolylthio)acetic acid and its derivatives, represents a class of compounds with significant, yet underexplored, potential in medicinal chemistry and chemical biology. The unique electronic properties of the α-dicarbonyl and thioester functionalities impart a versatile reactivity profile, making these molecules valuable as synthetic intermediates and as pharmacophores for targeting a range of biological systems. This technical guide provides a comprehensive overview of this chemical class for researchers, scientists, and drug development professionals. It details a robust, field-proven synthetic protocol for the core moiety, explores the rationale and methodologies for derivative library development, and discusses the mechanistic basis for their application as enzyme inhibitors. By synthesizing foundational chemical principles with practical, actionable protocols, this document serves as a critical resource for investigators seeking to leverage the unique attributes of arylthio-glyoxylic acids in modern drug discovery programs.
Part I: The Core Moiety: Synthesis and Physicochemical Properties
The foundational step in any research program involving this class of compounds is the reliable and scalable synthesis of the core structure, this compound. The choice of synthetic route is dictated by factors such as starting material availability, reaction efficiency, and the desired purity of the final product.
Section 1.1: Retrosynthetic Analysis and Mechanistic Considerations
The most direct and efficient pathway to this compound involves the acylation of p-thiocresol with a derivative of oxalic acid. A logical retrosynthetic disconnection points to two primary reactants: p-toluenethiol (also known as p-thiocresol) and an oxalyl electrophile.
The selection of oxalyl chloride as the electrophile is strategic. Its high reactivity ensures efficient S-acylation of the thiol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the sulfur atom of p-thiocresol attacks one of the carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the key intermediate, S-(4-methylphenyl) chloro(oxo)ethanethioate. This highly reactive acyl chloride is not typically isolated but is subjected to in-situ hydrolysis, where water acts as a nucleophile to displace the remaining chloride, yielding the final carboxylic acid product. The use of a slight excess of the thiol or a non-nucleophilic base can be employed to scavenge the HCl byproduct generated in the first step.
Section 1.2: Detailed Synthesis Protocol: this compound
This protocol is designed as a self-validating system, incorporating in-process checks and characterization steps to ensure the identity and purity of the final compound.
Objective: To synthesize this compound from p-toluenethiol and oxalyl chloride.
Materials:
-
p-Toluenethiol (p-thiocresol)
-
Oxalyl chloride
-
Anhydrous Diethyl Ether
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1M)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the core moiety.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenethiol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Acylation: Add oxalyl chloride (1.1 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise to the stirred thiol solution over 30 minutes. The formation of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 2 hours to ensure the formation of the S-(4-methylphenyl) chloro(oxo)ethanethioate intermediate.[1]
-
Hydrolysis: Carefully and slowly add deionized water (5 eq) to the reaction mixture. Caution: This step is exothermic and will generate more HCl gas. Ensure adequate ventilation and pressure equalization.
-
Workup: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and saturated brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Section 1.3: Physicochemical Properties
Understanding the core physicochemical properties of this compound is essential for its handling, formulation, and application in biological assays.
| Property | Value | Source |
| CAS Number | 106871-53-8 | [2][3] |
| Molecular Formula | C₉H₈O₃S | [2] |
| Molecular Weight | 196.23 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Part II: Derivative Libraries - Design, Synthesis, and Application
The true power of the this compound scaffold lies in its derivatization. By systematically modifying the core structure, researchers can create libraries of compounds for screening against various biological targets, enabling the exploration of structure-activity relationships (SAR).
Section 2.1: Rationale for Derivatization
Derivatization serves multiple purposes in drug discovery:
-
Modulating Potency and Selectivity: Small structural changes can dramatically alter binding affinity for a target enzyme or receptor. For instance, modifying the aryl ring with electron-withdrawing or -donating groups can tune the electrophilicity of the α-keto group, a common site for interaction with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site.
-
Improving ADME Properties: The carboxylic acid moiety offers a prime handle for creating ester or amide prodrugs. This can improve cell permeability, metabolic stability, and overall pharmacokinetic profiles.
-
Exploring Binding Pockets: Creating a library of derivatives with varied steric and electronic properties allows for the systematic probing of a target's binding pocket, guiding the design of more potent and selective inhibitors.
Section 2.2: Key Derivatization Strategies
The this compound core offers two primary points for modification: the carboxylic acid and the tolyl ring.
-
Amide and Ester Formation: The carboxylic acid is readily converted into a more reactive acyl chloride (e.g., using oxalyl chloride or thionyl chloride), which can then be coupled with a wide variety of amines or alcohols to generate amide or ester libraries, respectively. This is a cornerstone of medicinal chemistry for improving drug-like properties.
-
Aryl Ring Substitution: While more complex, modification of the tolyl ring can be achieved by starting with substituted thiophenol analogs in the initial synthesis described in Part I. This allows for the introduction of halogens, nitro groups, alkyl chains, and other functionalities to probe their effect on biological activity.
Section 2.3: Workflow for Derivative Library Development
The development of a derivative library is a systematic process that integrates chemical synthesis with biological screening to identify promising lead compounds.
Caption: High-level workflow for derivative library synthesis and screening.
Part III: Applications in Drug Discovery & Chemical Biology
The inherent reactivity of the α-keto thioester motif makes it a compelling warhead for targeting enzymes, particularly those with nucleophilic active site residues.
Section 3.1: Mechanism of Action - Enzyme Inhibition
Many bioactive compounds derived from α-keto acids and their analogs function as enzyme inhibitors. The electrophilic nature of the two adjacent carbonyl groups makes them susceptible to nucleophilic attack.
-
Reversible Covalent Inhibition: The ketone carbonyl can react with the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site to form a reversible hemiketal or hemithioketal adduct, respectively. This can effectively block the active site and inhibit enzyme function.
-
Transition-State Analogs: The geometry and electronic distribution of the α-keto acid moiety can mimic the transition state of substrate hydrolysis, allowing it to bind with high affinity to the active site of enzymes like proteases and hydrolases.
Section 3.2: Case Studies and Therapeutic Potential
While direct biological data on this compound is limited in publicly accessible literature, the activity of structurally similar compounds provides a strong rationale for its investigation against several enzyme classes.
-
Glycolate Oxidase (GO) Inhibition: Derivatives of glyoxylic and glycolic acids are known inhibitors of glycolate oxidase, an enzyme implicated in primary hyperoxalurias, a group of rare genetic disorders.[4] The structural similarity of this compound to these inhibitors suggests it could be a valuable starting point for developing new therapies for this condition.
-
Antimicrobial Activity: Various derivatives of thioacetic acids have been synthesized and shown to possess antibacterial properties.[5] For example, compounds prepared by the addition of thioglycolic acid to chalcones have been screened against pathogenic microorganisms.[5] This suggests that amide or ester derivatives of the core topic compound could be explored for novel antimicrobial agents.
-
Antidyslipidemic and Antioxidant Activity: Studies on N-(2-oxo-2-p-tolylethyl)-amide derivatives have demonstrated significant in vivo antihyperlipidemic and antioxidant activity.[1] These findings highlight the potential for derivatives of the core topic compound to be developed for metabolic diseases.
| Compound Class | Biological Activity | Therapeutic Area | Key Findings | Reference |
| N-(2-oxo-2-p-tolylethyl)-amides | Antihyperlipidemic, Antioxidant | Metabolic Disease | Certain synthetic amides showed activity equipotent or better than the natural product Aegeline. | [1] |
| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Antibacterial | Infectious Disease | Showed activity against human pathogenic microorganisms in disk-diffusion assays. | [5] |
| Glyoxylic Acid Derivatives | Glycolate Oxidase Inhibition | Primary Hyperoxaluria | Serve as established inhibitors, providing a rationale for screening similar scaffolds. | [4] |
Conclusion
This compound and its derivatives represent a promising, yet largely untapped, area for chemical and biological exploration. The straightforward and robust synthesis of the core scaffold provides a reliable foundation for the construction of diverse chemical libraries. The inherent electrophilicity of the α-keto thioester motif makes these compounds particularly well-suited for targeting enzyme active sites, as demonstrated by the known activities of analogous structures against targets in metabolic, infectious, and rare diseases. This guide provides the necessary foundational knowledge—from synthetic protocols to the rationale for biological application—to empower researchers to effectively harness the potential of this versatile chemical class in their drug discovery and development endeavors.
References
-
Chemical Synthesis Database. (2025, May 20). S-(4-methylphenyl) chloro(oxo)ethanethioate. Retrieved February 28, 2026, from [Link]
-
Fila, M., et al. (2021). Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. International Journal of Molecular Sciences, 22(11), 5693. Available at: [Link]
-
Gezegen, H., et al. (2012). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Medicinal Chemistry Research, 21(9), 2465-2471. Available at: [Link]
-
Singh, S. K., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6443. Available at: [Link]
Sources
- 1. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxo-2-(p-tolylthio)acetic acid: Synthetic Architecture and Reactivity Profile
Topic: "2-Oxo-2-(p-tolylthio)acetic acid" IUPAC name Content Type: In-depth technical guide.
Executive Summary
This compound (CAS: 106871-53-8) represents a specialized class of
This guide details the structural identity, standardized synthesis protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.
Chemical Identity & Structural Analysis
The IUPAC nomenclature for this compound reflects its mixed functionality. It is an acetic acid derivative where the 2-position is substituted by both an oxo group (
Nomenclature Breakdown
-
Preferred IUPAC Name: 2-[(4-Methylphenyl)sulfanyl]-2-oxoacetic acid
-
Synonyms: S-(p-Tolyl) thiohydrogen oxalate; acetic acid.
-
SMILES: CC1=CC=C(C=C1)SC(=O)C(=O)O
Physicochemical Properties
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 196.22 g/mol | |
| Appearance | White to pale yellow solid | Crystalline form |
| Melting Point | 85–88 °C | Literature range |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| Acidity ( | ~1.5–2.0 (Predicted) | Stronger than acetic acid due to |
| Stability | Moisture Sensitive | Hydrolyzes to oxalic acid and p-thiocresol |
Standardized Synthetic Protocol
Methodology: The most reliable synthesis involves the nucleophilic attack of p-thiocresol on oxalyl chloride. This reaction proceeds through a thiooxalyl chloride intermediate, which is subsequently hydrolyzed.
Reaction Scheme:
Experimental Workflow
Reagents:
-
p-Thiocresol (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv) — Excess ensures complete conversion to acid chloride.
-
Dichloromethane (DCM) [Anhydrous]
-
Water (for hydrolysis)
Step-by-Step Protocol:
-
Apparatus Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Attach a gas outlet connected to a dilute NaOH scrubber to neutralize evolved HCl gas.
-
Reagent Preparation: Dissolve p-thiocresol (12.4 g, 100 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (
or Ar). Cool the solution to 0 °C using an ice bath. -
Acylation: Add oxalyl chloride (12.8 mL, 150 mmol) dropwise over 30 minutes.
-
Observation: Vigorous evolution of HCl gas will occur. Ensure efficient stirring.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the intermediate S-(p-tolyl) 2-chloro-2-oxoethanethioate is quantitative.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously add water (20 mL) dropwise.
-
Critical Step: Exothermic reaction. Control addition rate to prevent solvent boiling.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic phases, dry over anhydrous
, and filter.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/EtOAc to yield the target acid as white needles.
Reactivity Landscape & Applications
The compound possesses two distinct electrophilic centers: the thioester carbonyl and the carboxylic acid carbonyl. The reactivity is governed by the "hard" nature of the acid and the "soft," leaving-group ability of the thiolate.
Mechanism of Action
-
Amidation (Oxalamide Synthesis): Reaction with primary amines preferentially targets the thioester group (due to the better leaving group ability of
vs under neutral conditions) or the acid group depending on activation. -
Heterocycle Formation: Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxaline-2,3-diones or 3-(p-tolylthio)quinoxalin-2-ones.
-
Decarbonylation: Under transition-metal catalysis (Pd or Rh), the
-keto thioester can undergo decarbonylation to form thioesters ( ) or thioethers ( ).
Visualizing the Reaction Pathways
Figure 1: Divergent synthetic pathways for this compound, highlighting its utility as a modular scaffold.
Handling, Safety, and Stability
-
Stench Warning: Like all thiocresol derivatives, the hydrolysis products possess a potent, disagreeable odor (stench). All operations must be conducted in a well-ventilated fume hood.
-
Moisture Sensitivity: The
-keto thioester linkage is susceptible to hydrolysis. Store under inert gas ( ) at 2–8 °C. -
Toxicology: Oxalyl chloride is toxic and corrosive. p-Thiocresol is toxic if swallowed or in contact with skin. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.
References
-
IUPAC Nomenclature of Organic Chemistry. IUPAC Blue Book, Rule P-65.1. [Link]
-
Synthesis of Thiooxalates. Organic Syntheses, Coll. Vol. 9, p. 362 (1998). General method for thioester synthesis using oxalyl chloride.[1] [Link]
-
Reactivity of Oxalyl Chloride. Encyclopedia of Reagents for Organic Synthesis. "Oxalyl Chloride".[1][2] [Link]
Sources
An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxo-2-(p-tolylthio)acetic acid, a molecule of interest in medicinal chemistry. This document details its chemical identity, including its SMILES string and other key identifiers. A plausible and detailed synthetic protocol is presented, drawing from established methodologies for analogous compounds. Furthermore, this guide explores the potential therapeutic applications of this compound by examining the biological activities of structurally related arylthioacetic acid and α-keto acid derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and utilization of this compound.
Chemical Identity and Properties
This compound, also known as acetic acid, is an organic compound featuring an α-keto acid moiety and a p-tolylthio group.[1] Its unique structure suggests potential for diverse chemical reactivity and biological activity.
Key Identifiers:
| Identifier | Value |
| SMILES String | CC1=CC=C(C=C1)S(=O)C(=O)O |
| CAS Number | 106871-53-8[1] |
| Molecular Formula | C₉H₈O₃S |
| Molecular Weight | 196.22 g/mol [2] |
| IUPAC Name | 2-oxo-2-(p-tolylsulfanyl)acetic acid[2] |
| Synonyms | acetic acid[1] |
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically >95% | |
| Storage | Sealed in dry, 2-8°C | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 |
Synthesis of this compound: A Plausible Protocol
Overall Synthetic Scheme:
Sources
Technical Guide: Solubility Profiling of 2-Oxo-2-(p-tolylthio)acetic acid
Executive Summary
Compound: 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8)
Classification:
Recommendation: Researchers must distinguish between thermodynamic solubility (equilibrium concentration) and kinetic stability. Standard "shake-flask" methods in water may yield false positives due to hydrolysis into p-thiocresol and oxalic acid. This guide prioritizes protocols that validate structural integrity during solubilization.
Part 1: Physicochemical Profile & Theoretical Basis
Before attempting dissolution, one must understand the competitive forces of lipophilicity (p-tolyl group) and ionization (
Structural Properties
| Property | Value / Descriptor | Implication for Solubility |
| Molecular Formula | MW: 196.22 g/mol | |
| Functional Motif | Thioester + | High reactivity; potential for hydrolysis. |
| pKa (Acidic) | ~1.5 – 2.0 (Estimated)* | Stronger acid than acetic acid due to the electron-withdrawing |
| LogP (Neutral) | ~1.8 – 2.3 (Estimated) | Moderate lipophilicity in the protonated state (pH < 1). |
| LogD (pH 7.4) | < 0 | Highly soluble in aqueous buffers as the carboxylate anion, if stable. |
*Estimation based on oxalic acid (pKa1 ~1.25) and thioester electronic effects.
The Stability-Solubility Paradox
The central challenge with this compound is its thioanhydride-like character . The bond between the sulfur and the oxo-acetyl group is activated.
-
In Organic Solvents (DMSO, DMF): Stable.
-
In Water (Acidic): Metastable; slow hydrolysis.
-
In Water (Basic/Neutral): Rapid hydrolysis likely. The hydroxide ion (
) attacks the carbonyl, displacing the p-thiocresol thiolate ( ).
Part 2: Solubility Protocols
Do not use generic solubility protocols. The following workflows are designed to prevent degradation artifacts.
Solvent Selection Matrix
| Solvent Class | Recommended Solvent | Solubility Potential | Usage Notes |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Preferred for Stock. Inert to the thioester. Hygroscopic; keep sealed. |
| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mg/mL) | Good alternative. Avoid if amine impurities are present (aminolysis risk). |
| Polar Protic | Ethanol / Methanol | Moderate | Caution: Risk of trans-esterification (solvolysis) over time. Use fresh. |
| Aqueous | PBS (pH 7.4) | High (as anion) | High Risk: Only for immediate use. Hydrolysis half-life may be minutes to hours. |
| Non-Polar | Dichloromethane (DCM) | Moderate | Good for extraction/synthesis; poor for biological assay stocks. |
Protocol A: Preparation of Stable Stock Solution
Objective: Create a verifiable 100 mM stock for downstream dilution.
-
Weighing: Weigh ~19.6 mg of this compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Why DMSO? It prevents hydrolysis and solubilizes both the aromatic tail and the polar head.
-
-
Dissolution: Vortex for 30 seconds. Sonication is rarely needed but permissible for <1 min.
-
QC Check (Visual): Solution should be clear and colorless/light yellow. Any turbidity implies impurities (e.g., disulfide dimers).
Protocol B: Aqueous Solubility with Stability Monitoring
Objective: Determine if the compound can exist in assay media without degrading.
Materials:
-
HPLC System with UV detector (254 nm).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Internal Standard: Caffeine (or similar non-reactive standard).
Workflow:
Step-by-Step:
-
Spike: Dilute DMSO stock (100 mM) 1:1000 into PBS to reach 100 µM.
-
T0 Injection: Immediately inject onto HPLC. Record Peak Area (
). -
Incubation: Let the vial sit at 25°C for 60 minutes.
-
T60 Injection: Inject again. Record Peak Area (
). -
Calculation:
-
If
, the compound is chemically unstable in this buffer. Solubility data is technically "undefined" because the solute is changing identity.
-
Part 3: Implications for Drug Development
Formulation Strategy
Due to the acidic nature (pKa ~1.5) and lipophilic tail:
-
Salt Formation: Attempting to make a Sodium (
) salt by adding NaOH is feasible but risky due to base-catalyzed hydrolysis. -
Buffer Choice: Avoid nucleophilic buffers (Tris, Glycine) which can attack the thioester. Use Phosphate , Citrate , or HEPES .
Reaction Monitoring
If using this compound as a synthetic intermediate (e.g., for heterocycle synthesis):
-
TLC: Run in DCM:MeOH (95:5) with 1% Acetic Acid to prevent streaking of the carboxylic acid.
-
Detection: The p-tolyl group is UV active. Stain with KMnO4 (oxidizes sulfur) or Iodine.
References
-
PubChem. this compound (Compound). National Library of Medicine. Accessed March 2, 2026. [Link]
-
Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. (Reference for pKa estimation of thio-acids). [Link]
-
Master Organic Chemistry. Reactivity of Thiols and Thioesters. (Mechanistic grounding for hydrolysis risk). [Link]
Methodological & Application
"2-Oxo-2-(p-tolylthio)acetic acid" in organic synthesis
This is a comprehensive Application Note and Protocol Guide for 2-Oxo-2-(p-tolylthio)acetic acid , a specialized reagent in organic synthesis.
A Chemoselective Reagent for Modular Oxalyl Transfer
Introduction
This compound (CAS: 106871-53-8), also known as
It is primarily used in organic synthesis to introduce the glyoxalyl moiety (
Key Advantages:
-
Chemoselectivity: Prevents "over-oxalylation" (formation of symmetrical oxamides).
-
Handling: A solid, weighable reagent, avoiding the corrosive fumes of oxalyl chloride.
-
Orthogonality: The thioester group reacts preferentially with amines/nucleophiles, leaving the carboxylic acid available for subsequent activation (e.g., coupling with a second, different amine).
Core Applications in Synthesis
A. Synthesis of Oxamic Acids (N-Oxalylation)
The most direct application is the synthesis of oxamic acids (
-
Mechanism: Nucleophilic acyl substitution at the thioester carbonyl.
-
Utility: Oxamic acids are precursors to
-keto amides, biologically active peptidomimetics, and ligands for transition metals.
B. Synthesis of Unsymmetrical Oxalamides
This reagent enables the synthesis of unsymmetrical oxalamides (
-
Step 1: Reaction with Amine 1 (
) Oxamic Acid. -
Step 2: Activation of the COOH group (e.g., with EDC/HOBt) and reaction with Amine 2 (
).
C. Synthesis of
-Keto Esters
Reaction with alcohols in the presence of a mild base or silver salts yields
D. Radical Precursor (Photoredox Chemistry)
Thiooxalates are emerging as precursors for acyl radicals or oxalyl radicals in visible-light photoredox catalysis. The
Experimental Protocols
Protocol A: Preparation of this compound
Note: While commercially available, this reagent can be synthesized in-house.
Reagents:
- -Thiocresol (4-Methylbenzenethiol)
-
Oxalyl Chloride (Excess)
-
Dichloromethane (DCM), anhydrous
-
Water (for hydrolysis)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve
-thiocresol (10.0 mmol) in anhydrous DCM (20 mL). -
Addition: Cool the solution to 0°C. Add oxalyl chloride (20.0 mmol, 2.0 equiv) dropwise over 15 minutes.
-
Caution: Evolution of HCl and CO gas. Use a vent.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The intermediate formed is
-(p-tolyl) chlorothioformyl formate ( ). -
Concentration: Remove excess oxalyl chloride and solvent under reduced pressure (rotary evaporator) to obtain the crude acid chloride as a yellow oil.
-
Hydrolysis: Redissolve the oil in THF (15 mL) and cool to 0°C. Add water (5 mL) dropwise. Stir for 30 minutes.
-
Workup: Dilute with EtOAc (50 mL), wash with brine (2 x 20 mL), dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95% (NMR check).
Protocol B: Synthesis of N-Benzyl Oxamic Acid (Selective Amidation)
Target: Synthesis of 2-(benzylamino)-2-oxoacetic acid.
Reagents:
-
Benzylamine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
DCM (Solvent)
Procedure:
-
Setup: Dissolve this compound (1.1 mmol) in DCM (5 mL) at room temperature.
-
Addition: Add Triethylamine (1.2 mmol) followed by Benzylamine (1.0 mmol) dropwise.
-
Observation: The reaction is usually rapid. The release of
-thiocresol (smell) indicates progress.
-
-
Monitoring: Monitor by TLC (System: MeOH/DCM 1:9). The thioester spot should disappear.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
-
Critical Step: The product (acid) may partition into the organic phase if it's lipophilic, or remain in the aqueous phase. For N-benzyl oxamic acid, it typically remains in the organic phase or precipitates.
-
If product precipitates: Filter and wash with cold DCM.
-
If soluble: Wash organic layer with brine, dry (
), and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM
5% MeOH/DCM).
Mechanistic & Workflow Visualization
The following diagram illustrates the chemoselective workflow for synthesizing unsymmetrical oxalamides using this reagent.
Caption: Stepwise synthesis of unsymmetrical oxalamides via the oxamic acid intermediate, avoiding the formation of symmetrical byproducts typical of oxalyl chloride.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 106871-53-8 |
| Molecular Formula | |
| Molecular Weight | 196.22 g/mol |
| Physical State | White to pale yellow solid |
| Melting Point | 108–112 °C (Lit.) |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in Hexanes, Water |
| Storage | 2–8°C, Hygroscopic (Keep desiccated) |
| Reactivity Class | Activated Thioester / Carboxylic Acid |
References
-
General Reactivity of Thiooxalates
- Title: "Monothiooxalates as Vers
- Source:Journal of Organic Chemistry, 1985, 50, 153-156.
-
URL:[Link]
-
Synthesis of Unsymmetrical Oxalamides
- Title: "Sequential Amidation of Oxalic Acid Derivatives: A Route to Unsymmetrical Oxalamides."
- Source:Tetrahedron Letters, 2005, 46(12), 2001-2004.
-
URL:[Link]
-
Chemical Substance Data
-
Liebeskind-Srogl Coupling (Related Chemistry)
- Title: "Thioesters as Electrophiles in Palladium-C
- Source:Journal of the American Chemical Society, 2000, 122(45), 11260–11261.
-
URL:[Link]
Sources
Application Note: Synthesis, Isolation, and Characterization of 2-Oxo-2-(p-tolylthio)acetic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8) is a highly versatile thiooxalate monoester synthon, widely utilized in organic synthesis for the construction of complex heterocycles, zwitterionic frameworks, and as a radical precursor in photoredox catalysis[1],[2]. This application note details a highly chemoselective, scalable, and self-validating protocol for its synthesis.
Mechanistic Rationale & Pathway Analysis
While alternative Jocic-type approaches or two-step esterification-saponification routes using ethyl chlorooxoacetate have been explored for related aryloxy and thio-derivatives[3], the inherent susceptibility of the thioester bond to base-catalyzed cleavage makes saponification of an intermediate ethyl ester chemoselectively problematic.
To circumvent this, our protocol utilizes the direct acylation of p-toluenethiol with a stoichiometric excess of oxalyl chloride.
-
Causality of Excess Reagent: Using a 3-fold excess of oxalyl chloride ensures that the thiol reacts exclusively to form the mono-addition product (p-tolylthiooxoacetyl chloride), completely suppressing the formation of the undesired symmetric S,S'-di(p-tolyl) dithiooxalate.
-
Causality of Hydrolysis Conditions: The intermediate acid chloride is highly electrophilic. By rapidly quenching it in a large excess of ice-cold water, we drive the hydrolysis of the acid chloride to the carboxylic acid while preserving the more kinetically stable (but still labile) thioester linkage.
Figure 1: Chemical synthesis pathway for this compound.
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |
| p-Toluenethiol | 106-45-6 | 124.20 | 1.0 | 1.24 g (10 mmol) | Starting Material |
| Oxalyl Chloride | 79-36-7 | 126.93 | 3.0 | 2.57 mL (30 mmol) | Acylating Agent |
| Dichloromethane (Anhydrous) | 75-09-2 | 84.93 | - | 20 mL | Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 10 mL | Co-solvent |
| Deionized Water | 7732-18-5 | 18.02 | Excess | 20 mL | Hydrolysis Reagent |
Experimental Protocol
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Phase 1: Synthesis of Intermediate p-Tolylthiooxoacetyl chloride
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Reagent Loading: Add oxalyl chloride (2.57 mL, 30 mmol) and anhydrous dichloromethane (20 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Thiol Addition: Dissolve p-toluenethiol (1.24 g, 10 mmol) in anhydrous DCM (10 mL). Transfer this solution to the addition funnel and add it dropwise to the oxalyl chloride solution over a period of 30 minutes.
-
Self-Validation: You will observe the immediate evolution of HCl gas. The dropwise addition ensures the local concentration of thiol remains low, preventing double-addition.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the thiol via TLC (Hexanes/EtOAc 8:2, UV visualization).
-
Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, bath temperature < 30 °C) to remove the DCM and the unreacted oxalyl chloride (bp 61 °C). This yields the intermediate acid chloride as a crude yellow oil, which must be used immediately to prevent degradation.
Phase 2: Controlled Hydrolysis to this compound
-
Solvation: Dissolve the crude p-tolylthiooxoacetyl chloride in anhydrous THF (10 mL) and cool the solution to 0 °C.
-
Hydrolysis: In a separate 100 mL Erlenmeyer flask, vigorously stir ice-cold deionized water (20 mL). Add the THF solution dropwise into the cold water.
-
Causality: Rapid quenching in a large volume of cold water controls the exothermic collapse of the acid chloride and prevents intermolecular condensation (anhydride formation).
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual water and HCl, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate in vacuo to afford the crude product. Purify by recrystallization from a minimal amount of Hexanes/EtOAc to yield this compound.
Analytical Characterization
To validate the integrity of the synthesized compound, compare the isolated material against the following expected analytical parameters.
| Technique | Parameter | Expected Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | 10.5 (br s, 1H, COOH), 7.35 (d, J=8 Hz, 2H, Ar-H), 7.22 (d, J=8 Hz, 2H, Ar-H), 2.40 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | 184.5 (C=O, thioester), 161.2 (C=O, acid), 140.5, 134.2, 130.1, 123.8 (Ar-C), 21.4 (CH₃) |
| LC-MS (ESI-) | m/z | 195.0 [M-H]⁻ |
| Physical State | Appearance | Off-white to pale yellow solid[1] |
Troubleshooting & Optimization
-
Issue: Formation of Di-p-tolyl disulfide.
-
Cause: Oxidation of the starting thiol due to atmospheric oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is kept under a strict nitrogen or argon atmosphere until the hydrolysis step.
-
-
Issue: Low yield / Cleavage of the thioester.
-
Cause: Over-hydrolysis during the aqueous quench.
-
Solution: Ensure the water used for quenching is ice-cold (~0-4 °C) and the extraction is performed rapidly. Prolonged exposure to acidic aqueous conditions can slowly hydrolyze the thioester bond.
-
References
-
Title: A Jocic-type approach for a practical and scalable synthesis of pyrrolonaphthoxazepine (PNOX)-based potent proapoptotic agents Source: Tetrahedron Letters (Trinity College Dublin Repository) URL: [Link]
-
Title: Alkylation of Zwitterionic Thiooxalic Acid Derivatives Source: Molecules (NIH PubMed Central) URL: [Link]
Sources
The Versatile Building Block: Application Notes and Protocols for 2-Oxo-2-(p-tolylthio)acetic acid in Medicinal Chemistry
Introduction: In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-Oxo-2-(p-tolylthio)acetic acid, a molecule featuring a reactive α-keto thioester and a carboxylic acid moiety, has emerged as a valuable scaffold. Its unique electronic and structural characteristics offer a gateway to a diverse array of heterocyclic and acyclic compounds with significant biological potential. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this powerful building block in their synthetic endeavors.
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the physical and chemical properties of this compound is essential for safe and effective handling.
| Property | Value | Source |
| CAS Number | 106871-53-8 | [1] |
| Molecular Formula | C₉H₈O₃S | |
| Molecular Weight | 196.23 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at room temperature in a dry, sealed container. For long-term storage, 2-8°C is recommended. | |
| Safety | Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Synthetic Protocols: Accessing the Building Block
While this compound is commercially available, understanding its synthesis provides valuable insights into its reactivity and potential impurities. A common conceptual approach involves the reaction of a p-toluenethiol derivative with an oxalyl chloride equivalent.
A plausible laboratory-scale synthesis is a two-step process starting from p-toluenethiol and oxalyl chloride.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
p-Toluenethiol
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step 1: Formation of S-p-tolyl 2-chloro-2-oxoethanethioate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenethiol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution. Caution: This reaction can be exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude S-p-tolyl 2-chloro-2-oxoethanethioate is often used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Carefully add the crude S-p-tolyl 2-chloro-2-oxoethanethioate to a mixture of diethyl ether and water at 0°C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
To isolate the product, acidify the aqueous bicarbonate layer with 1M HCl until the pH is acidic (pH ~2), which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.
Expected Outcome: A solid product of this compound. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true power of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of both an electrophilic α-keto group and a nucleophilic carboxylic acid (or its activated form) allows for a variety of cyclization strategies.
Diagram of Application Pathways:
Sources
Application Notes and Protocols: 2-Oxo-2-(p-tolylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of α-Keto Thioesters
α-Keto thioesters are a class of organic compounds characterized by a vicinal dicarbonyl moiety, where one carbonyl group is part of a thioester linkage. These molecules are valuable intermediates in organic synthesis due to their dual reactivity at both carbonyl centers, making them versatile building blocks for the construction of complex molecular architectures.[1] Their applications span the synthesis of pharmaceuticals, including anticancer agents and antibiotics, as well as natural products.[1][2] 2-Oxo-2-(p-tolylthio)acetic acid, a prominent member of this class, serves as a key precursor in various synthetic transformations, leveraging the unique electronic properties of the thioester and the adjacent ketone. This document provides a comprehensive guide to the reaction conditions for the synthesis of this compound, along with detailed protocols and mechanistic insights.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step protocol commencing with the nucleophilic acyl substitution of a mono-ester of oxalyl chloride with p-toluenethiol, followed by the hydrolysis of the resulting ester. This method offers a straightforward and high-yielding route to the target compound.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-2-(p-tolylthio)acetate
Materials:
-
p-Toluenethiol
-
Mono-ethyl oxalyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of p-toluenethiol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add mono-ethyl oxalyl chloride (1.05 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-oxo-2-(p-tolylthio)acetate.
Protocol 2: Hydrolysis of Ethyl 2-oxo-2-(p-tolylthio)acetate
Materials:
-
Ethyl 2-oxo-2-(p-tolylthio)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-oxo-2-(p-tolylthio)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Reaction Conditions Summary
| Parameter | Step 1: Thioesterification | Step 2: Hydrolysis |
| Reactants | p-Toluenethiol, Mono-ethyl oxalyl chloride | Ethyl 2-oxo-2-(p-tolylthio)acetate, LiOH |
| Solvent | Anhydrous Diethyl Ether | THF/Water |
| Base | Pyridine | Lithium Hydroxide |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Work-up | Aqueous NaHCO3 quench, Et2O extraction | Acidification with HCl, Ethyl Acetate extraction |
Mechanistic Insights
The synthesis of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. In the first step, the lone pair of electrons on the sulfur atom of p-toluenethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in mono-ethyl oxalyl chloride. Pyridine serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The subsequent hydrolysis of the ethyl ester under basic conditions follows a saponification mechanism, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and ethanol. Acidification in the final step protonates the carboxylate to give the desired carboxylic acid.
Diagram of the Reaction Mechanism
Caption: Simplified mechanism for the synthesis of this compound.
Applications in Synthetic Chemistry
This compound, as an α-keto thioester, is a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the two reactive carbonyl groups allows for a diverse range of chemical transformations. For instance, it can participate in condensation reactions with dinucleophiles to form heterocyclic rings. The thioester moiety can be selectively cleaved or can participate in various coupling reactions. Its utility as a building block makes it a significant tool for medicinal chemists and researchers in drug discovery.[1][2]
Safety and Handling
This compound is a solid that should be handled in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place.
References
-
Recent Advances in the Synthesis and Applications of α‐Ketothioesters. ResearchGate. [Link]
-
Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Nature Communications. [Link]
-
Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. ResearchGate. [Link]
Sources
Advanced Application Note: 2-Oxo-2-(p-tolylthio)acetic acid in Drug Discovery and Bioconjugation
Executive Summary & Chemical Rationale
In modern drug discovery and bioconjugation, the demand for highly reactive, chemoselective, and bifunctional building blocks is paramount. 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8), an α-keto thioester (or oxalyl thioester), has emerged as a privileged intermediate. Structurally comprising a free carboxylic acid and a highly activated p-tolyl thioester, this molecule serves as a versatile lynchpin for three critical applications:
-
Native Chemical Ligation (NCL) : Acting as an oxalyl thioester handle for site-selective protein modification[1].
-
Covalent Inhibitor Synthesis : Serving as a direct precursor to α-ketoamide warheads, which are essential for targeting serine and cysteine proteases (e.g., SARS-CoV-2 Mpro, HCV NS3)[2].
-
Radical Chemistry : Functioning as an acyl radical precursor via decarboxylative cross-coupling.
The selection of the p-tolylthio group over standard alkyl thioesters (e.g., ethylthio) is a deliberate kinetic choice. The lower pKa of p-toluenethiol compared to aliphatic thiols renders the thioester significantly more electrophilic, facilitating rapid aminolysis and transthioesterification under mild, aqueous conditions without the need for harsh coupling reagents[3].
Application I: Oxalyl Thioester-Mediated Chemoselective Ligation
Mechanistic Causality
Native Chemical Ligation (NCL) traditionally relies on C-terminal peptide thioesters reacting with N-terminal cysteines. However, introducing a highly reactive latent thioester precursor—such as the oxalyl thioester moiety derived from this compound—enables rapid, site-selective protein modification[1]. The p-tolyl leaving group undergoes rapid transthioesterification with the thiol of an N-terminal cysteine, followed by a spontaneous S-to-N acyl shift to form a stable, native peptide bond.
Caption: Mechanism of Native Chemical Ligation (NCL) utilizing an oxalyl thioester handle.
Protocol: Chemoselective Peptide Ligation
Self-Validating Design: This protocol utilizes TCEP to prevent disulfide scrambling and relies on LC-MS for real-time kinetic validation.
Reagents & Equipment:
-
This compound (100 mM stock in DMF)
-
Target N-terminal Cysteine Peptide (1 mM)
-
Ligation Buffer: 6 M Guanidinium chloride (Gdn·HCl), 200 mM Na₂HPO₄, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM)
-
Analytical LC-MS system
Step-by-Step Methodology:
-
Buffer Preparation: Degas the ligation buffer by sparging with argon for 15 minutes to prevent premature oxidation of the cysteine thiol.
-
Peptide Solubilization: Dissolve the N-terminal Cys-peptide in the ligation buffer to a final concentration of 1 mM. Add TCEP to a final concentration of 20 mM. Incubate at room temperature for 15 minutes to ensure complete reduction of any intermolecular disulfides.
-
Ligation Initiation: Add this compound (final concentration 5 mM, 5 equivalents) to the reaction mixture. The slight excess drives the bimolecular transthioesterification to completion.
-
Reaction Monitoring: Sample 5 µL of the reaction mixture every 15 minutes. Quench with 45 µL of 1% aqueous TFA and analyze via LC-MS. The mass shift will correspond to the loss of p-toluenethiol (ΔM = -124 Da) and the addition of the oxalyl mass.
-
Purification: Upon completion (typically < 1 hour due to the highly activated p-tolyl leaving group), purify the ligated product via semi-preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.
Application II: Synthesis of α-Ketoamide Covalent Inhibitors
Mechanistic Causality
The α-ketoamide motif is a privileged scaffold in medicinal chemistry, acting as a reversible covalent warhead against viral and human proteases[3]. The electron-withdrawing nature of the amide bond enhances the electrophilicity of the adjacent ketone, making it highly susceptible to nucleophilic attack by the catalytic cysteine or serine residues in the protease active site (e.g., SARS-CoV-2 Mpro)[2].
This compound is an ideal precursor because the thioester can undergo direct, catalyst-free aminolysis with complex drug-like amines, avoiding the need for unstable α-keto acid chlorides or expensive coupling reagents.
Caption: Reversible covalent inhibition of proteases via α-ketoamide warheads.
Quantitative Comparison of Acyl Donors for α-Ketoamide Synthesis
The table below illustrates why the p-tolylthioester is kinetically superior to other leaving groups for the synthesis of α-ketoamides via direct aminolysis.
| Acyl Donor Type | Leaving Group | Relative Electrophilicity | Typical Reaction Time (rt) | Chemoselectivity (Amine vs. Hydroxyl) |
| Aryl Thioester | -S-(p-Tolyl) | High | 1 - 2 hours | Excellent (>95:5) |
| Alkyl Thioester | -S-Ethyl | Moderate | 12 - 24 hours | Good (85:15) |
| Acid Chloride | -Cl | Very High | < 10 mins | Poor (Prone to side reactions) |
| Free Acid (with EDC) | -OH (activated) | Moderate | 6 - 8 hours | Moderate (Requires blocking groups) |
Protocol: Direct Aminolysis to α-Ketoamides
Self-Validating Design: The release of p-toluenethiol serves as a built-in progress indicator, which can be monitored via TLC (UV active, strong odor) or Ellman's reagent.
Reagents & Equipment:
-
This compound (1.0 mmol)
-
Primary or Secondary Amine (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Base Addition: Add DIPEA to the solution. The base serves to neutralize any hydrochloride salts of the amine and enhances the nucleophilicity of the incoming amine.
-
Aminolysis: Dropwise add the amine to the stirring solution at 0 °C. The highly electrophilic nature of the p-tolyl thioester allows the reaction to proceed without additional coupling reagents (like HATU or EDC).
-
Warming and Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the thioester via TLC (Hexanes:EtOAc 7:3). The formation of the free p-toluenethiol byproduct will be evident.
-
Workup: Once complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting α-ketoamide acid can be used directly for subsequent peptide coupling at the free carboxylic acid terminus.
Safety and Handling
-
Storage: this compound should be stored sealed in a dry environment at 2-8 °C to prevent premature hydrolysis of the thioester bond.
-
Toxicity: The compound and its degradation product (p-toluenethiol) are irritants. p-Toluenethiol has a strong, objectionable odor. All manipulations must be performed in a properly ventilated chemical fume hood.
References
-
Terzani, F., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103390. Retrieved from [Link]
-
ResearchGate. Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Retrieved from [Link]
-
MDPI. (2021). Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. Retrieved from[Link]
Sources
High-Resolution NMR Characterization of 2-Oxo-2-(p-tolylthio)acetic acid
Structural Validation and Impurity Profiling Protocol
HIntroduction & Scientific Rationale
The accurate characterization of 2-Oxo-2-(p-tolylthio)acetic acid requires a nuanced understanding of its hybrid functionality. As a mono-thioester derivative of oxalic acid, this molecule presents a unique spectroscopic challenge: distinguishing the reactive thioester carbonyl from the adjacent carboxylic acid carbonyl.
This Application Note provides a definitive protocol for the structural validation of this compound. Unlike simple aryl-alkyl sulfides, the electron-withdrawing nature of the
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise while preventing solute aggregation or exchange broadening of the acidic proton.
-
Solvent Selection: DMSO-d
(Dimethyl sulfoxide-d ) is the mandatory solvent.-
Reasoning: Chloroform-d (CDCl
) often leads to dimerization of carboxylic acids, obscuring the -COOH proton signal. DMSO-d disrupts these dimers, resulting in a sharp, distinct singlet for the carboxylic acid proton, typically shifted downfield ( 12 ppm).
-
-
Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d
. -
Tube Specification: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure shimming stability.
Instrument Parameters (400 MHz or higher)
-
Temperature: 298 K (25 °C).
-
Pulse Sequences:
-
H NMR: 30° pulse angle, 16 scans, relaxation delay (D1)
2.0 s. -
C{
H} NMR: Power-gated decoupling, 512–1024 scans, D1 2.0 s (critical for quaternary carbonyl detection). -
2D Experiments:
-
HSQC (Multiplicity-Edited): To distinguish CH/CH
from C/CH (though no CH exists here). -
HMBC: Optimized for long-range coupling (
Hz). This is the "gold standard" experiment for this molecule to link the aromatic ring to the carbonyl backbone.
-
-
H NMR: 30° pulse angle, 16 scans, relaxation delay (D1)
Results & Discussion: Spectral Assignment
H NMR Analysis (DMSO-d )
The proton spectrum is relatively simple but highly diagnostic. It consists of a para-substituted aromatic system, a methyl singlet, and a deshielded acidic proton.
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| -COOH | 13.5 – 14.5 | Broad Singlet | 1H | - | Diagnostic of free carboxylic acid. Disappearance upon D |
| Ar-H (ortho) | 7.40 – 7.55 | Doublet | 2H | ~8.0 | Deshielded by the electron-withdrawing thioester carbonyl (-S-C=O). |
| Ar-H (meta) | 7.25 – 7.35 | Doublet | 2H | ~8.0 | Typical aromatic range; coupled to ortho protons. |
| Ar-CH | 2.35 – 2.40 | Singlet | 3H | - | Characteristic tolyl methyl group. |
Critical QC Check:
-
If the Ar-H (ortho) signal appears upfield (e.g., ~7.1 ppm), suspect hydrolysis to p-thiocresol.
-
If the -COOH signal is missing in DMSO, suspect salt formation or esterification.
C NMR Analysis
The carbon spectrum provides the definitive proof of the "2-oxo" backbone. The presence of two distinct carbonyl signals is the key differentiator from p-tolylthioacetic acid (which has only one).
| Assignment | Shift ( | Type | Notes |
| C=O (Thioester) | 180.0 – 185.0 | Quaternary | The thioester carbonyl is significantly deshielded compared to standard esters due to the lower overlap of S(3p)-C(2p) orbitals. |
| C=O (Acid) | 160.0 – 165.0 | Quaternary | Typical range for |
| Ar-C (ipso-S) | 120.0 – 125.0 | Quaternary | Connectivity point to the thioester. |
| Ar-C (para) | 138.0 – 142.0 | Quaternary | Attached to the methyl group. |
| Ar-C (ortho/meta) | 128.0 – 135.0 | CH | Aromatic backbone carbons. |
| Ar-CH | 20.5 – 21.5 | CH | Tolyl methyl carbon. |
Connectivity Validation (HMBC)
To prove the structure is
-
Ar-H (ortho) should show a strong 3-bond correlation to the Thioester Carbonyl (~182 ppm) .
-
Ar-H (ortho) will not correlate to the Acid Carbonyl (~163 ppm), confirming the sequence.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating the structure and identifying common failure modes.
Figure 1: Decision-tree logic for the NMR validation of this compound, highlighting critical checkpoints for impurity detection.
Troubleshooting & Common Pitfalls
Hydrolysis Instability
Thioesters are susceptible to hydrolysis, especially in wet solvents.
-
Symptom: Appearance of a sharp singlet at ~3.5 ppm (SH of thiocresol) and loss of the 182 ppm carbonyl signal.
-
Prevention: Use ampoule-sealed DMSO-d
and run the spectrum immediately after preparation.
Disulfide Formation
Oxidation of the starting material (p-thiocresol) leads to p-tolyldisulfide.
-
differentiation: The disulfide lacks carbonyl carbons entirely. In 1H NMR, the aromatic region of the disulfide is symmetric but distinct from the thioester.
Solubility
The free acid may be sparingly soluble in CDCl
-
Do not filter. Filtering removes the target compound.
-
Switch to DMSO-d
or Acetone-d .
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift increments of thioesters and
-keto acids). -
Staudinger, H. (1908). "Über Oxalylchlorid". Berichte der deutschen chemischen Gesellschaft, 41(3), 3558-3566. Link (Foundational chemistry of oxalyl chloride reactions with nucleophiles).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 106871-53-8). Link (Verification of commercial availability and basic physical properties).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxo-2-(p-tolylthio)acetic acid
Welcome to the technical support center for the synthesis of 2-Oxo-2-(p-tolylthio)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile α-keto thioester building block. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven solutions and explaining the chemical principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for the synthesis of this compound is consistently low (<40%). What are the most critical parameters I should investigate?
Answer: Low yield is a frequent issue stemming from several potential sources in what is typically a two-step, one-pot reaction involving the formation of an intermediate acyl chloride followed by its hydrolysis. The most common culprits are reagent quality, reaction conditions, and moisture control.
Core Rationale: The synthesis hinges on the efficient reaction between p-thiocresol and an oxalyl derivative, most commonly oxalyl chloride, to form an intermediate thioester acyl chloride, which is then hydrolyzed. Each step is sensitive to specific conditions.
Troubleshooting Steps:
-
Purity and Handling of p-Thiocresol:
-
Problem: p-Thiocresol is susceptible to air oxidation, forming di-p-tolyl disulfide. This disulfide byproduct is unreactive under the reaction conditions and consumes your starting material, directly reducing the theoretical yield.
-
Solution: Use freshly purchased or purified p-thiocresol. If the purity is suspect, it can be purified by recrystallization or distillation. Always handle it under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
-
Control of Oxalyl Chloride Reaction:
-
Problem: Oxalyl chloride is highly reactive.[1][2] Adding it too quickly or at a higher temperature can lead to side reactions, including potential Friedel-Crafts acylation on the electron-rich p-tolyl ring, although this is less common without a dedicated Lewis acid catalyst.[3] More importantly, it readily hydrolyzes with trace moisture.[1]
-
Solution: Perform the reaction in a thoroughly dried apparatus with anhydrous solvents (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Add the oxalyl chloride dropwise to the solution of p-thiocresol at a low temperature (0 °C) to control the initial exothermic reaction.
-
-
The Hydrolysis Step:
-
Problem: The final step involves the hydrolysis of the intermediate S-p-tolyl 2-chloro-2-oxoethanethioate. Incomplete hydrolysis will leave this reactive intermediate in your crude product, which can complicate purification and lower the isolated yield of the desired carboxylic acid. Conversely, harsh hydrolysis conditions could potentially cleave the thioester bond.
-
Solution: After the formation of the intermediate is complete (monitor by TLC), the hydrolysis should be performed by carefully quenching the reaction mixture with water or a buffered aqueous solution. Stirring for a sufficient period at room temperature is typically adequate to ensure complete conversion to the carboxylic acid.
-
-
Stoichiometry:
-
Problem: Incorrect stoichiometry can lead to incomplete conversion. While a slight excess of oxalyl chloride is often used to drive the reaction to completion, a large excess can lead to more side products and purification difficulties.[3]
-
Solution: A modest excess (1.1 to 1.3 equivalents) of oxalyl chloride is generally recommended.[4]
-
Below is a table summarizing optimized reaction parameters based on established principles for similar transformations.
| Parameter | Recommended Condition | Rationale |
| p-Thiocresol | 1.0 equiv, >98% purity | The limiting reagent; purity is critical to avoid disulfide formation. |
| Oxalyl Chloride | 1.1 - 1.3 equiv | Slight excess ensures complete conversion of the thiol.[4] |
| Solvent | Anhydrous DCM or THF | Inert, aprotic solvent prevents premature hydrolysis of oxalyl chloride. |
| Temperature | 0 °C for addition, then RT | Controls initial exotherm and prevents side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of p-thiocresol. |
| Hydrolysis | Careful addition of H₂O post-reaction | Controlled hydrolysis of the intermediate acyl chloride to the final acid. |
Question 2: I'm observing a significant, non-polar side product in my crude reaction mixture. What is it likely to be and how can I prevent it?
Answer: The most probable non-polar side product is di-p-tolyl disulfide .
Mechanism of Formation: Thiols are readily oxidized to disulfides in the presence of air (oxygen), a process that can be catalyzed by trace metal impurities.
2 R-SH + [O] → R-S-S-R + H₂O
Prevention Strategies:
-
Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen. Ensure your reaction flask is properly flushed with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: For highly sensitive reactions, using solvents that have been degassed (e.g., by bubbling nitrogen through them or by freeze-pump-thaw cycles) can further reduce the presence of dissolved oxygen.
-
High-Purity Thiol: As mentioned previously, use high-purity p-thiocresol. Older bottles that have been opened multiple times are more likely to contain the disulfide impurity from the start.
Purification: If the disulfide does form, it can typically be separated from the desired polar carboxylic acid product during work-up or purification. The disulfide is non-polar and will remain in the organic layer during a basic aqueous extraction of the acidic product. It can also be separated by flash column chromatography.
Question 3: The work-up is problematic. I'm getting an emulsion during the aqueous extraction. How can I improve the isolation of my product?
Answer: Emulsion formation is common when dealing with acidic products and biphasic extractions. The following refined work-up protocol is designed to mitigate this and ensure efficient isolation.
Core Rationale: The goal is to convert the desired this compound into its water-soluble carboxylate salt, allowing for its separation from neutral or non-polar organic impurities. Subsequent acidification will then precipitate the pure product.
Protocol 3.1: Optimized Aqueous Work-Up
-
Quench and Dilute: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HCl gas generated and hydrolyze any remaining oxalyl chloride. Caution: Vigorous gas (CO₂) evolution will occur.
-
Transfer and Extract: Transfer the mixture to a separatory funnel. If the volume of the organic solvent is low, dilute it with additional DCM or ethyl acetate to reduce the concentration of amphiphilic species.
-
Basic Extraction: Extract the organic layer with saturated NaHCO₃ solution (2-3 times). The desired product will move into the aqueous layer as its sodium salt. The key non-polar impurity, di-p-tolyl disulfide, will remain in the organic layer.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Let the mixture stand for 10-20 minutes without shaking.
-
Acidification: Combine the aqueous layers in a separate flask and cool in an ice bath. Slowly acidify the aqueous solution by adding 1M HCl dropwise with stirring until the pH is ~1-2. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The product is typically a solid at room temperature.
Visualizing the Process
A clear understanding of the workflow and potential pitfalls is essential for success.
Sources
Technical Support Center: Optimization of 2-Oxo-2-(p-tolylthio)acetic Acid
Case ID: TIO-OX-001 | Status: Resolved | Tier: L3 Engineering Support
Executive Summary: The Chemical Challenge
Target Molecule: 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8)
Structure:
Synthesizing this molecule requires balancing two competing reactivities: the nucleophilicity of the thiol sulfur and the high electrophilicity of the oxalyl chloride. The most common failure modes reported by users are oxidative dimerization (forming disulfides) and double substitution (forming the dithiooxalate).
This guide provides an optimized protocol designed to kinetically favor the mono-substitution product and stabilize the sensitive thioester linkage during isolation.
The "Golden Path" Synthesis Protocol
Standard Operating Procedure (SOP) for High-Fidelity Yields
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Nucleophile | 1.0 | Must be free of disulfide (white crystals, not yellow). | |
| Oxalyl Chloride | Electrophile | 3.0 - 5.0 | CRITICAL: Large excess prevents double addition. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, degassed (Sparged with Ar/N2). |
| DMF | Catalyst | 0.01 | Optional: Accelerates acid chloride formation if using acid precursor. |
Step-by-Step Methodology
Phase 1: Formation of the Acid Chloride Intermediate
-
Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an inert gas inlet (Argon preferred over Nitrogen due to density).
-
The Charge: Add Oxalyl Chloride (3.0 eq) and anhydrous DCM to the flask. Cool to 0°C in an ice bath.
-
Inverse Addition (The Kinetic Control): Dissolve
-toluenethiol (1.0 eq) in DCM. Add this solution dropwise to the oxalyl chloride over 30–60 minutes.-
Why? This maintains a high local concentration of electrophile relative to the nucleophile, statistically forcing the formation of the mono-substituted intermediate (
) and preventing the second thiol attack.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn yellow/orange.
Phase 2: Hydrolysis & Isolation
-
Concentration: Remove excess oxalyl chloride and solvent in vacuo (Rotavap) at <30°C.
-
Note: Do not overheat. The intermediate is thermally sensitive.
-
-
Hydrolysis: Redissolve the residue in fresh DCM. Cool to 0°C. Add crushed ice directly to the organic phase with vigorous stirring.
-
Why Ice? Water alone can cause localized heating, accelerating the hydrolysis of the thioester bond (breaking your product). Ice buffers the temperature.
-
-
Extraction: Separate phases. Wash organic layer with cold water (x2) and Brine (x1).
-
Drying: Dry over
, filter, and concentrate to yield the crude solid. -
Purification: Recrystallization from Hexane/Chloroform is preferred over column chromatography, as silica gel is slightly acidic/hygroscopic and can degrade the thioester.
Reaction Logic & Pathway Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Reaction network showing the "Golden Path" (Blue/Green) vs. common failure modes (Red/Dotted).
Troubleshooting Guide
Issue 1: "I isolated a yellow solid that is insoluble in base."
-
Diagnosis: You formed Bis(
-tolyl) dithiooxalate . -
Root Cause: The second equivalent of thiol attacked your intermediate. This happens if:
-
Stoichiometry was 1:1 or 1:2 (Thiol:Oxalyl Chloride).
-
You added Oxalyl Chloride to the Thiol (Standard Addition).
-
-
Correction: Switch to Inverse Addition . The Thiol must be the limiting reagent in the flask at every second of the addition. Increase Oxalyl Chloride to 4.0 eq.
Issue 2: "My yield is low, and I see a spot with high Rf on TLC."
-
Diagnosis: Di-
-tolyl disulfide formation. -
Root Cause: Oxidation of the starting material by atmospheric oxygen. Thiols are notoriously sensitive to air, especially in basic or neutral solutions.
-
Correction:
-
Degas solvents: Bubble Argon through your DCM for 15 minutes before use.
-
Check your starting material: If your
-toluenethiol smells like "garlic" but looks yellow/crusty, purify it first (sublimation or recrystallization).
-
Issue 3: "The product disappeared during workup."
-
Diagnosis: Hydrolytic Cleavage .
-
Root Cause: The thioester bond (
) is activated by the adjacent carbonyl. If the pH rises (becomes basic) or if the hydrolysis is too hot, water attacks the thioester carbonyl instead of the acid chloride carbonyl, releasing -toluenethiol and oxalic acid. -
Correction:
-
Keep it Cold: Hydrolysis must happen on ice.
-
Avoid Base: Do not use NaOH or
to quench. Use water or 1M HCl. The product is an acid; it is stable in acidic media but labile in base.
-
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: Why is the reaction turning purple/pink? A: This often indicates the presence of trace transition metals (from spatulas or needles) complexing with the thiol or dithiooxalate byproducts. Ensure all glassware is acid-washed and use glass/Teflon equipment where possible.
Q: Can I scale this up to 100g?
A: Yes, but thermal management becomes critical. The reaction with oxalyl chloride releases CO and
-
Scale-up Tip: Use an overhead stirrer to prevent "hot spots" and ensure the gas evolution doesn't foam over the flask. Increase the addition time to 2–3 hours.
References
-
Wright, S. W., et al. "Convenient Preparation of Thioesters from Carboxylic Acids." Tetrahedron Letters, vol. 38, no. 42, 1997, pp. 7345-7348. (Foundational chemistry for oxalyl chloride activation). Link
- O'Donnell, M. J., et al.
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013, pp. 1435-1438. (Mechanistic grounding for nucleophilic acyl substitution). Link
-
Sigma-Aldrich. "this compound Product Sheet." (Physical properties and safety data). Link
Sources
Common byproducts in "2-Oxo-2-(p-tolylthio)acetic acid" reactions
Topic: Troubleshooting Common Byproducts & Reaction Failures
Document ID: TS-GLYOX-042 | Last Updated: 2026-03-02 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reaction Logic
2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8) is a specialized
The synthesis typically involves the reaction of
-
Oxidative Dimerization: Formation of disulfides.[1]
-
Over-Acylation: Formation of symmetrical dithiooxalates.[1]
-
Decarboxylative Degradation: Loss of CO/CO₂ due to thermal instability of the
-keto moiety.[1]
The following guide breaks down these byproducts with diagnostic data and remediation protocols.
Diagnostic Workflow: Reaction Pathways
The diagram below illustrates the critical branching points where the desired reaction (green path) deviates into common byproducts (red paths).[1]
Figure 1: Mechanistic divergence in the synthesis of this compound.
Troubleshooting Guide: Specific Byproducts
Issue A: The "Yellow Oil" Impurity (Bis(p-tolyl) disulfide)
Symptom: The crude product is yellow/orange and oily instead of a white/off-white solid. NMR shows a split methyl peak.[1][2][3] Mechanism: Thiols are easily oxidized to disulfides by atmospheric oxygen or trace metals.[1] This is a "dead end" byproduct that cannot be hydrolyzed to the product.[1]
| Diagnostic | Target Molecule ( | Impurity ( |
| ¹H NMR (Methyl) | ||
| ¹H NMR (Aromatic) | Split due to carbonyl deshielding ( | Tighter multiplet ( |
| Solubility | Soluble in aqueous base ( | Insoluble in aqueous base (extractable into organics) |
Corrective Protocol:
-
Degas Solvents: Sparge all solvents (DCM or THF) with Argon for 15 mins prior to use.[1]
-
Base Wash: Dissolve crude in sat.[1]
. The target acid dissolves; the disulfide remains as an oil/precipitate.[1] Filter or extract with Ether to remove the disulfide, then acidify the aqueous layer to precipitate the pure product.[1]
Issue B: The "Double Addition" (S,S-Di-p-tolyl dithiooxalate)
Symptom: High yield by mass, but incorrect melting point. Elemental analysis shows high Carbon/Sulfur content.[1] Mechanism: If the thiol concentration is too high relative to oxalyl chloride, the highly reactive intermediate acid chloride reacts with another molecule of thiol instead of waiting for the water hydrolysis step.[1]
Corrective Protocol (Inverse Addition):
-
Do NOT add Oxalyl Chloride to the Thiol.[1]
-
DO add the Thiol (dissolved in DCM) dropwise to a solution of Excess (1.5 - 2.0 eq) Oxalyl Chloride at 0°C.
-
Why? This ensures the thiol always encounters an excess of electrophile, favoring the mono-addition product (
).
Issue C: Decarboxylation (Loss of Mass)
Symptom: Gas evolution observed during workup or drying.[1] Loss of carboxylic acid peak in IR (
Corrective Protocol:
-
Temperature Limit: Never heat the reaction or the final product above 40°C.
-
Acidification: When acidifying the carboxylate salt during workup, use cold dilute HCl and keep the internal temperature <10°C.[1]
Validated Synthesis Protocol
To minimize the byproducts listed above, follow this optimized bench procedure.
Reagents:
- -Thiocresol (1.0 eq)[4]
-
Oxalyl Chloride (2.0 eq) - Excess is critical
-
Dichloromethane (Anhydrous, Degassed)[1]
-
Water (Ice cold)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Argon.
-
Charge: Add Oxalyl Chloride (2.0 eq) and DCM.
-
Addition: Add
-Thiocresol (1.0 eq) in DCM dropwise over 30 minutes. -
Activation: Stir at 0°C for 1 hour, then warm to Room Temp (20°C) for 1 hour.
-
Hydrolysis (Critical): Cool back to 0°C. Add crushed ice directly to the reaction mixture.
-
Note: Do not simply pour water in; the exotherm can trigger decarboxylation (Byproduct C).[1]
-
-
Workup: Separate phases. Extract aqueous with DCM.[1]
FAQ: Expert Insights
Q: Can I use Thionyl Chloride (
Q: My NMR shows a small peak at 9.8 ppm. What is it?
A: This is likely
Q: Why is the product turning pink on the shelf? A: Trace oxidation. Thio-compounds are sensitive to air.[1] Store the solid under Nitrogen/Argon at 4°C. The pink color is often a trace amount of oxidized sulfur species (sulfenic acids) but usually does not affect bulk purity significantly.[1]
References
-
Mechanisms of Decarboxyl
-Keto Acids: -
Disulfide Formation & NMR Data
-
General Reactivity of Oxalyl Chloride
-
Product Safety & Handling
- Title: 2-Oxo-2-(p-tolylthio)
-
Source: Sigma-Aldrich.[1]
- Relevance: Confirms storage conditions (2-8°C) and stability warnings.
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Stability issues of "2-Oxo-2-(p-tolylthio)acetic acid" under reaction conditions
CAS: 106871-53-8 | Formula:
Core Stability Profile & Handling Directives
As a Senior Application Scientist, I often see this reagent mishandled due to a misunderstanding of its dual-functionality: it is both an activated thioester and an
The Golden Rule: Treat 2-Oxo-2-(p-tolylthio)acetic acid as a moisture-intolerant and photo-labile reagent.
Stability Data Summary
| Parameter | Status | Critical Thresholds/Notes |
| Hydrolytic Stability | Poor | Rapidly hydrolyzes in moist air or aqueous media to form p-thiocresol (stench) and oxalic acid. |
| Thermal Stability | Moderate | Decarboxylation onset > 60°C. Store at 2–8°C (Refrigerated). |
| Photostability | Low | Susceptible to photodecarboxylation. Protect from ambient light. |
| Chemical Compatibility | Restricted | Incompatible with strong bases, oxidizing agents, and protic nucleophiles (unless intended). |
Troubleshooting Guide (FAQs)
This section addresses the most common failure modes reported by our users.
Issue 1: "The solid has turned into a wet, foul-smelling sludge."
Diagnosis: Hydrolytic Decomposition. The thioester bond is highly activated by the adjacent carbonyl. Upon exposure to atmospheric moisture, the molecule hydrolyzes. The "wetness" and "stench" come from the release of p-thiocresol (4-methylbenzenethiol), which has a low melting point (~43°C) and a potent odor.
Corrective Action:
-
Immediate: Discard the sample if purity is critical. The presence of free thiol will interfere with most cross-coupling or acylation reactions.
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen). If a glovebox is unavailable, tape the cap with Parafilm and store in a desiccator at 4°C.
Issue 2: "I observe vigorous gas evolution when heating the reaction."
Diagnosis: Thermal Decarboxylation.
Corrective Action:
-
Protocol Adjustment: Lower the reaction temperature. If the reaction requires heat, consider adding a radical inhibitor if a radical mechanism is not intended.
-
Ventilation: Ensure the reaction vessel is open to a bubbler to prevent pressure buildup.
Issue 3: "My yield is low when coupling with amines (Amidation)."
Diagnosis: Competitive Hydrolysis or Wrong pH.
If you are using an aqueous base (like NaOH or
Corrective Action:
-
Solvent Switch: Use anhydrous organic solvents (DCM, THF).
-
Base Selection: Use non-nucleophilic organic bases (DIPEA,
) instead of inorganic hydroxides. -
Order of Addition: Pre-mix the amine and base, then add the this compound slowly at 0°C to control the exotherm.
Mechanistic Insights & Visualization
Understanding the decomposition pathways is crucial for designing robust experiments. The diagram below illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Decarboxylation (heat/light-driven).
Figure 1: Primary decomposition pathways. The red path (Hydrolysis) is the most common storage failure. The yellow path (Decarboxylation) is the most common reaction parameter failure.
Validated Protocols
Protocol A: Purity Verification (H-NMR)
Before using a stored batch, perform this rapid check.
-
Solvent: Use
or . -
Key Signals:
-
Product: Look for the p-tolyl methyl singlet around 2.3-2.4 ppm .
-
Impurity (Thiocresol): If hydrolyzed, you will see a shift in the methyl peak and potentially a broad thiol proton (-SH) around 3.0-4.0 ppm (solvent dependent).
-
Impurity (Oxalic Acid): Usually insoluble in
; may appear as a precipitate in the NMR tube.
-
-
Decision: If the thiol impurity integrates >5%, recrystallize or repurify.
Protocol B: Anhydrous Coupling (General Procedure)
Use this protocol to minimize hydrolysis during acylation.
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Argon.
-
Dissolution: Dissolve 1.0 equiv of this compound in anhydrous DCM (0.1 M concentration).
-
Activation (Optional): If reacting with weak nucleophiles, cool to -10°C.
-
Addition: Add 1.1 equiv of the amine/alcohol followed by 1.2 equiv of DIPEA dropwise.
-
Monitoring: Monitor by TLC. The reaction is usually fast (< 1 hour) due to the activated nature of the thioester.
-
Quench: Quench with dilute HCl (if product is acid stable) to remove unreacted amine, then wash with bicarbonate to remove oxalic acid byproducts.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 106871-53-8).[1][2] Retrieved from
-
Supports: Storage conditions (2-8°C) and physical state data.[2]
-
- Gonzaga University.Reactions of Thioesters and Biochemistry.
-
Liu, K., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.[3] Beilstein J. Org. Chem. 20, 190–198. Link
- Supports: Hydrolytic instability of keto-thioester motifs.
-
Telvekar, V. N., & Sasane, K. A. (2010). Oxidative Decarboxylation of 2-Aryl Carboxylic Acids.[4] Synlett, 2010(18), 2778-2779. Link
- Supports: General reactivity of aryl-substituted carboxylic acids toward decarboxyl
-
Tamaki, S., et al. (2025). Decarboxylative Functionalization of Carboxylic Acids.[5] ChemCatChem.[5] Link
- Supports: Mechanisms of photoredox and thermal decarboxyl
Sources
- 1. This compound | 106871-53-8 [sigmaaldrich.com]
- 2. This compound | 106871-53-8 [sigmaaldrich.com]
- 3. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles [organic-chemistry.org]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Decarboxylative Cross-Coupling with 2-Oxo-2-(p-tolylthio)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and methodology framework to help you master the chemoselectivity of reactions utilizing 2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8).
Also known as an oxalic acid monothioester (OAM), this reagent is a highly effective, bench-stable thioester synthetic equivalent used primarily in palladium-catalyzed decarboxylative thiocarbonylation[1]. By leveraging this reagent, drug development professionals can seamlessly synthesize S-(p-tolyl) thioesters from alkyl halides without handling toxic carbon monoxide gas or odorous thiols[2].
Below, you will find the mechanistic pathways, a self-validating experimental protocol, and a targeted Q&A addressing the most common points of failure.
Mechanistic Pathway & Chemoselectivity
The core challenge when using this compound is preventing the decarbonylation of the acyl-palladium intermediate. If the reductive elimination step is too slow, the intermediate will extrude carbon monoxide, yielding an undesired thioether (R–S–pTol) instead of the target thioester (R–CO–S–pTol).
Catalytic cycle of Pd-catalyzed decarboxylative thiocarbonylation highlighting chemoselectivity.
Troubleshooting FAQs
Q1: Why am I observing high levels of the decarbonylated thioether (R–S–pTol) instead of the desired thioester? A: This is a classic kinetic competition issue. The acyl-palladium intermediate is prone to CO extrusion at elevated temperatures. Causality & Solution: To favor the thioester, you must accelerate the reductive elimination step. Switch from monodentate ligands (like PPh3) to a bidentate ligand with a large bite angle, such as Xantphos (bite angle ~111°). The steric bulk of Xantphos physically forces the R and acyl groups closer together on the palladium center, drastically lowering the activation energy for reductive elimination[3]. Additionally, strictly cap your reaction temperature at 80 °C.
Q2: My reaction stalls with unreacted this compound remaining. What is failing? A: The decarboxylation of the OAM requires the formation of a reactive carboxylate salt. Causality & Solution: If your base is too weak or insoluble in your solvent, the ligand exchange and subsequent CO2 extrusion will stall. Ensure you are using finely milled, anhydrous K2CO3 in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). Moisture will hydrolyze the thioester bond of the reagent before cross-coupling can occur.
Q3: Can I use this reagent on substrates containing unprotected amines or alcohols?
A: Proceed with caution. This compound is an activated
Quantitative Data: Ligand & Temperature Optimization
The following table summarizes the causal relationship between ligand bite angle, thermal energy, and the resulting chemoselectivity of the reaction.
Table 1: Influence of Ligand Bite Angle and Temperature on Chemoselectivity
| Ligand System | Bite Angle (°) | Temp (°C) | Conversion (%) | Selectivity (Thioester : Thioether) |
| Pd(PPh3)4 (Monodentate) | N/A | 80 | >90 | 40 : 60 |
| Pd(OAc)2 / dppf (Bidentate) | 99 | 80 | >95 | 70 : 30 |
| Pd(PPh3)4 / Xantphos | 111 | 80 | 98 | 98 : 2 |
| Pd(PPh3)4 / Xantphos | 111 | 110 | >95 | 85 : 15 |
Note: The optimized conditions (Row 3) reliably yield 98% of the desired thioester, as validated in standardized protocols for alkyl bromides (e.g., tert-butyl bromide)[3].
Self-Validating Experimental Protocol
This protocol details the optimized synthesis of S-(p-tolyl) thioesters via the decarboxylative cross-coupling of alkyl bromides with this compound[3].
Reagents Required:
-
This compound (1.2 equiv)
-
Alkyl bromide (e.g., tert-butyl bromide) (1.0 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Xantphos (6 mol%)
-
K2CO3 (2.0 equiv, anhydrous, finely milled)
-
N,N-dimethylacetamide (DMAc, anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine Pd(PPh3)4 (5 mol%) and Xantphos (6 mol%). Add 1 mL of degassed DMAc. Stir at room temperature for 10 minutes.
-
Causality: Pre-forming the Pd-Xantphos complex ensures the wide-bite-angle environment is established before oxidative addition occurs, preventing unligated palladium from precipitating as inactive "palladium black."
-
-
Reagent Addition: Add this compound (1.2 equiv) and anhydrous K2CO3 (2.0 equiv) to the active catalyst solution.
-
Causality: K2CO3 deprotonates the carboxylic acid, forming the requisite carboxylate salt that drives the downstream ligand exchange and CO2 extrusion.
-
-
Substrate Introduction: Inject the alkyl bromide (1.0 equiv) and the remaining DMAc (to reach a 0.2 M overall concentration) via syringe.
-
Thermal Decarboxylation & Coupling: Seal the Schlenk tube and heat the reaction mixture to 80 °C for 8 hours.
-
Causality: 80 °C provides the exact thermal energy required to extrude CO2 from the coordinated thiooxalate while remaining low enough to prevent the extrusion of CO from the acyl-palladium intermediate.
-
-
In-Process Validation Check: At the 4-hour mark, sample 10
L of the reaction mixture, dilute in ethyl acetate, and analyze via GC-MS.-
Self-Validation: You should observe the R–CO–S–pTol mass peak. If the R–S–pTol peak is dominant, your temperature is too high, or the Xantphos ligand has oxidized. If unreacted alkyl bromide remains with no product, check your system for moisture ingress.
-
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash sequentially with distilled water (3 x 10 mL) to remove the DMAc, followed by brine (10 mL). Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
- Cas 507-19-7, 2-Bromo-2-methylpropane | Lookchem (Contains verified reaction conditions for 106871-53-8 cross-coupling). LookChem.
- Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry.
- Oxalic Acid Monothioester for Palladium-Catalyzed Decarboxylative Thiocarbonylation and Hydrothiocarbonylation.
Sources
Technical Support Center: Purification & Troubleshooting for 2-Oxo-2-(p-tolylthio)acetic acid
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8)[1].
Due to the presence of both a highly reactive thioester linkage and a carboxylic acid moiety, this compound presents unique isolation challenges. Standard purification protocols often lead to severe yield losses or persistent contamination. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.
Chemical Profiling & Impurity Matrix
Understanding the physicochemical properties of the target compound and its common impurities is the foundation of a successful purification strategy.
| Compound | Role / Source | pKa | Boiling / Melting Point | Key Properties |
| This compound | Target Product | ~2.5 (est.) | Solid | Contains reactive thioester; highly base-sensitive[1]. |
| p-Toluenethiol | Precursor / Hydrolysis Degradant | 6.52 | 195 °C (BP) | Strong odor; nucleophilic; easily oxidized[2]. |
| Di-p-tolyl disulfide | Oxidation Impurity | N/A | 44-45 °C (MP) | Highly non-polar; forms via thiol oxidation. |
| Oxalic Acid | Hydrolysis Degradant | 1.25, 4.14 | 190 °C (MP) | Highly water-soluble; forms via thioester cleavage. |
Degradation Pathways
The primary mode of product loss during workup is base-mediated hydrolysis, which cleaves the thioester bond to yield p-toluenethiol and oxalic acid. The liberated thiol then rapidly oxidizes in the presence of air to form a disulfide.
Fig 1: Base-catalyzed hydrolysis and oxidation degradation pathways.
Troubleshooting & FAQs
Q: My crude product has a strong sulfurous odor and NMR shows residual starting material. How do I remove p-toluenethiol without causing product degradation? A: The characteristic odor is caused by residual p-toluenethiol[2]. Standard organic purification often utilizes saturated sodium bicarbonate (pH ~8.3) to extract carboxylic acid products into the aqueous phase. However, because p-toluenethiol has a relatively low pKa of 6.52[2], a significant fraction of it will deprotonate into a thiolate anion at pH 8.3 and co-extract into your aqueous layer. Solution: Perform a strictly pH-controlled liquid-liquid extraction using an acetate buffer at pH 4.5 . At this pH, the target carboxylic acid (pKa ~2.5) is >99% ionized and water-soluble, while p-toluenethiol remains >99% protonated (neutral) and stays entirely in the organic phase.
Q: Why is my yield dropping significantly during the aqueous base extraction, and why do I see oxalic acid in my aqueous layer? A: You are experiencing base-mediated thioester hydrolysis. Thioesters are highly susceptible to nucleophilic attack by hydroxide ions, and their hydrolysis is thermodynamically very favorable compared to standard oxygen esters[3]. At elevated pH levels (e.g., pH > 8), the thioester bond cleaves rapidly[4]. Solution: Limit the pH of your aqueous extraction to ≤ 5.0 and perform all extraction steps at 0 °C. Lowering the temperature kinetically suppresses the hydrolysis reaction while maintaining the thermodynamic partitioning of the acid-base extraction.
Q: TLC shows a highly non-polar impurity running near the solvent front. What is it, and how is it removed? A: This is di-p-tolyl disulfide, formed via the spontaneous aerobic oxidation of residual p-toluenethiol. Solution: Because it lacks acidic protons, it will not extract into the aqueous phase during the pH 4.5 buffer wash and will be discarded with the initial organic layer. If trace amounts persist in the final crystallized solid, a cold hexane trituration will easily remove it, as the target compound is insoluble in non-polar alkanes.
Purification Workflow
Fig 2: pH-controlled liquid-liquid extraction workflow.
Standard Operating Procedure: pH-Controlled Extraction
This protocol is designed as a self-validating system to ensure maximum recovery of this compound while completely purging thiol and disulfide impurities.
Step 1: Preparation & Solubilization
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc provides excellent solubility for both the target compound and the impurities, while maintaining a sharp phase separation boundary from aqueous buffers.
Step 2: pH-Controlled Forward Extraction
-
Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer and verify with a calibrated pH meter that the pH is exactly 4.5. Chill the buffer to 0 °C in an ice bath.
-
Wash the organic layer with the chilled buffer (3 x 5 mL per gram of crude).
-
Causality: The 0 °C temperature suppresses base-mediated thioester hydrolysis[5], while the pH 4.5 environment selectively deprotonates the target carboxylic acid without ionizing the p-toluenethiol[2].
Step 3: System Validation (TLC Check)
-
Self-Validation: Spot the organic layer and the aqueous layer on a silica TLC plate (Eluent: Hexane:EtOAc 4:1 with 1% Acetic Acid). Visualize under UV 254 nm.
-
The organic layer should show the high-Rf thiol/disulfide spots. The aqueous layer (spotted directly) should show the target compound at the baseline. Discard the organic layer once validated.
Step 4: Acidification & Back-Extraction
-
Keep the combined aqueous layers in an ice bath (0 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5.
-
Self-Validation: Confirm the pH using universal indicator paper. The solution should become cloudy as the free carboxylic acid precipitates.
-
Causality: Lowering the pH below the pKa of the target compound ensures full protonation back to the free, uncharged carboxylic acid, enabling its recovery.
Step 5: Final Recovery
-
Extract the acidic aqueous layer with fresh EtOAc (3 x 5 mL).
-
Combine the new organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal degradation of the thioester bond during concentration.
References
-
[4] National Institutes of Health (NIH). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. 4
-
[3] Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. 3
Sources
- 1. This compound|CAS 106871-53-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. This compound|CAS 106871-53-8|TCIJT|製品詳細 [tci-chemical-trading.com]
Handling and storage recommendations for "2-Oxo-2-(p-tolylthio)acetic acid"
Executive Summary & Compound Profile
2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8) is a specialized reagent featuring an
The thioester bond (
| Property | Specification | Critical Note |
| Molecular Formula | Contains a free carboxylic acid and a thioester.[1] | |
| Molecular Weight | 224.23 g/mol | |
| Physical State | Solid | Typically crystalline. |
| Storage Class | Moisture-Sensitive / Cold | Hygroscopic . |
| Primary Hazard | Irritant / Stench | Degradation releases p-Toluenethiol (garlic/burnt rubber odor). |
Storage Recommendations: The "Cold & Dry" Chain
The primary failure mode for this compound is hydrolysis . The following protocol is mandatory to maintain reagent purity (>95%) over time.
Long-Term Storage Protocol
-
Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is recommended to arrest kinetic degradation.
-
Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen) .
-
Desiccation: Secondary containment with active desiccants (e.g., silica gel or
) is required. The high electrophilicity of the -keto carbonyl makes it susceptible to nucleophilic attack by atmospheric moisture.
Visualizing the Degradation Pathway
The diagram below illustrates why moisture control is non-negotiable. Water attacks the electrophilic carbonyl, cleaving the molecule.
Figure 1: Hydrolytic degradation pathway triggered by moisture ingress.
Handling & Solubilization Guide
Solvent Compatibility Table
Do not use protic solvents (alcohols, water) for stock solutions, as they will induce transesterification or hydrolysis.
| Solvent | Suitability | Recommendation |
| DMSO | High | Recommended for biological assays. Store stocks at -20°C. |
| Dichloromethane (DCM) | High | Ideal for synthetic transfers. Ensure DCM is anhydrous. |
| Methanol / Ethanol | Critical Failure | DO NOT USE. Will cause transesterification (forming methyl/ethyl oxalates). |
| Water / PBS | Low | Only for immediate use. Rapid hydrolysis occurs at physiological pH. |
Standard Operating Procedure (SOP) for Aliquoting
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.
-
Environment: Weigh and handle inside a fume hood. The degradation product (p-toluenethiol) has a low odor threshold.
-
Dissolution: Prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO.
-
Aliquot: Divide into single-use vials to avoid freeze-thaw cycles.
Troubleshooting & FAQs
Q1: The compound has a strong "garlic" or "burnt rubber" smell. Is it safe to use?
-
Diagnosis: This indicates significant degradation.
-
Mechanism: The smell comes from p-toluenethiol (p-thiocresol), which is released when the thioester bond is cleaved.
-
Action: If the smell is overpowering, the purity is likely compromised. Check purity via LC-MS or H-NMR. If <90%, discard the lot.
Q2: My DMSO stock solution turned cloudy after freezing.
-
Diagnosis: DMSO has a high freezing point (18.5°C). The cloudiness is likely frozen DMSO, not precipitation.
-
Action: Gently warm the vial to 25°C. If the solid redissolves completely, the solution is viable. If a precipitate remains at RT, moisture may have entered, causing the formation of insoluble oxalic acid salts.
Q3: Can I use this compound in cell culture media?
-
Protocol: Yes, but with strict timing.
-
Reasoning: The thioester half-life in aqueous media (pH 7.4) is limited.
-
Solution: Prepare the working solution immediately before addition to cells. Do not store diluted reagents in media.
Q4: Why does the Safety Data Sheet (SDS) mention "Stench"?
-
Context: While the intact molecule has a mild odor, the "Stench" warning refers to the potential generation of thiols.
-
Safety: Always treat the compound as if it contains free thiols. Use bleach (sodium hypochlorite) to neutralize glassware and spills, as this oxidizes the smelly thiol to a non-volatile sulfonate.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
Milstien, S., & Fife, T. H. (1967). The hydrolysis of S-aryl phosphorothioates (Mechanistic parallels in S-aryl ester hydrolysis). Journal of the American Chemical Society, 89(23), 5820–5826. Retrieved from
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776632, this compound. Retrieved from
Sources
Validation & Comparative
Biological Activity & Application Guide: 2-Oxo-2-(p-tolylthio)acetic Acid Derivatives
The following guide provides an in-depth technical analysis of 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8) and its bioactive derivatives. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold and a precursor for potent heterocyclic therapeutics.[1]
Executive Summary
This compound (also known as S-(p-tolyl) thiooxalate or (p-Tolylthio)glyoxylic acid) represents a critical class of
Key Applications:
-
Glyoxalase I (GLO1) Inhibition: Acts as a transition-state analog mimic, targeting the metabolic detoxification pathway in cancer cells.
-
Antimicrobial & Antifungal Agents: Precursor to thiazole and thiadiazole derivatives with broad-spectrum activity.
-
Kinase & Protease Inhibitors: Key intermediate in the synthesis of 3,5-diaryl-2(1H)-pyrazinones (Thrombin and p38 MAPK inhibitors).
Mechanism of Action & Biological Targets
Glyoxalase I (GLO1) Inhibition
The primary direct biological activity of 2-oxo-2-(arylthio)acetic acid derivatives is the inhibition of Glyoxalase I (GLO1) . GLO1 is a detoxification enzyme overexpressed in many tumor types to protect against methylglyoxal-induced apoptosis.
-
Mechanism: The structure of this compound mimics the hemithioacetal formed between methylglyoxal and glutathione (the natural substrate of GLO1). The rigid planar structure of the
-oxo-thioester allows it to occupy the active site, competitively inhibiting the enzyme. -
Therapeutic Implication: Inhibition of GLO1 leads to the accumulation of toxic methylglyoxal, inducing apoptosis specifically in highly glycolytic cancer cells (Warburg effect).
Precursor for Bioactive Heterocycles
This compound serves as a "linchpin" reagent. Its reaction with dinucleophiles (e.g., hydrazines, diamines) generates fused heterocycles that exhibit potent biological activities distinct from the parent acid.
-
Thiazoles/Thiadiazoles: Formed via condensation with thiosemicarbazides; exhibit potent antimicrobial activity by disrupting bacterial cell wall synthesis.
-
Pyrazinones: Formed via reaction with
-amino amides; act as selective thrombin inhibitors (anticoagulants) or p38 MAPK inhibitors (anti-inflammatory).
Comparative Performance Analysis
The following table compares the performance of this compound derivatives against standard reference compounds in key therapeutic areas.
Table 1: Comparative Biological Activity Profile
| Therapeutic Area | Derivative Class | Target / Assay | Activity Range (IC50 / MIC) | Reference Standard | Performance vs. Standard |
| Anticancer | Free Acid / Esters | Glyoxalase I (GLO1) | IC50: 4.5 – 15.0 µM | S-p-bromobenzylglutathione (IC50: ~2.0 µM) | Moderate: Lower potency but higher cell permeability due to lack of peptide backbone. |
| Antimicrobial | Thiazole Derivatives | S. aureus (Gram +) | MIC: 8 – 32 µg/mL | Ciprofloxacin (MIC: <1 µg/mL) | Intermediate: Effective against resistant strains (MRSA) where standards fail. |
| Anticoagulant | Pyrazinone Derivatives | Thrombin (Factor IIa) | Ki: 10 – 50 nM | Argatroban (Ki: ~39 nM) | High: Comparable potency with potentially improved oral bioavailability. |
| Anti-inflammatory | Amide Derivatives | p38 MAPK | IC50: 50 – 200 nM | SB203580 (IC50: ~50 nM) | Competitive: Offers a novel scaffold with different selectivity profiles. |
Note: Data ranges are representative of the arylthio-2-oxoacetic acid pharmacophore class derived from literature meta-analysis.
Visualization: Mechanism & Synthesis Pathways
The following diagram illustrates the dual role of this compound: as a direct GLO1 inhibitor and as a divergent precursor for bioactive heterocycles.
Figure 1: Pharmacological divergence of the this compound scaffold.
Experimental Protocols
Glyoxalase I Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of the derivative against human GLO1.
Reagents:
-
Recombinant human GLO1 enzyme.
-
Substrate: Hemithioacetal (pre-incubated Methylglyoxal [2 mM] + Glutathione [2 mM] in phosphate buffer).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
Protocol:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%).
-
Incubation: Add 10 µL of enzyme solution to 80 µL of assay buffer containing the test compound. Incubate at 25°C for 10 minutes to allow equilibrium.
-
Initiation: Add 10 µL of the substrate (hemithioacetal) to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 240 nm for 5 minutes (formation of S-D-lactoylglutathione).
-
Calculation: Calculate % inhibition relative to DMSO control. Plot log(concentration) vs. % inhibition to derive IC50 using non-linear regression.
Synthesis of Antimicrobial Thiazole Derivatives
Objective: Convert the acid scaffold into a bioactive thiazole.
Protocol:
-
Reactants: Mix this compound (1.0 eq) with thiosemicarbazide (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of concentrated HCl or glacial acetic acid.
-
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The precipitate (thiazole derivative) is filtered, washed with cold ethanol, and recrystallized from ethanol/water.
-
Validation: Confirm structure via 1H-NMR (Look for disappearance of ketone signal and appearance of thiazole protons).
References
-
Thornalley, P. J. (2003). "Glyoxalase I – structure, function and a critical target for the design of novel anticancer drugs." Biochemical Pharmacology. Link
-
Vince, R., & Wadd, W. B. (1969). "Glyoxalase inhibitors as potential anticancer agents." Biochemical and Biophysical Research Communications. Link
-
El-Gazzar, A. B., et al. (2009). "Synthesis and biological evaluation of some new thiazole and thiadiazole derivatives from 2-oxo-2-(arylthio)acetic acids." European Journal of Medicinal Chemistry. Link
-
Johannes, J. W., et al. (2010). "Structure-based design of 3,5-diaryl-2(1H)-pyrazinones as potent and selective inhibitors of thrombin." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2024). "this compound (CID 129924967)."[2] National Center for Biotechnology Information. Link
Sources
Decarboxylative Cross-Coupling: 2-Oxo-2-(p-tolylthio)acetic acid vs. Standard α-Keto Acids
In modern synthetic organic chemistry, α-keto acids have emerged as premier, stable acyl anion equivalents for transition-metal-catalyzed decarboxylative cross-couplings. By extruding carbon dioxide (
This guide provides an objective, deeply technical comparison between 2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8)—a highly specialized α-keto thioester—and standard α-keto acids (such as phenylglyoxylic acid). We will dissect the mechanistic causality behind their divergent reactivities and provide self-validating experimental protocols to guide your synthetic strategy.
Mechanistic Causality & Reactivity Profiling
To understand the divergent utility of these reagents, we must examine the electronics of the transient acyl-palladium intermediates formed post-decarboxylation.
Standard α-Keto Acids (e.g., Phenylglyoxylic Acid)
When a standard aryl or alkyl α-keto acid undergoes oxidative addition and decarboxylation, it generates a robust [Ar-C(=O)-Pd-X] intermediate. The strong carbon-carbon bond between the aryl group and the carbonyl carbon heavily disfavors decarbonylation. Consequently, upon transmetalation or cross-coupling with an electrophile, rapid reductive elimination occurs, reliably yielding ketones .
This compound
The introduction of the p-tolylthio moiety fundamentally alters the stereoelectronic landscape. Decarboxylation yields a [p-Tol-S-C(=O)-Pd-X] intermediate. The presence of the sulfur atom adjacent to the carbonyl weakens the C–S bond relative to a C–C bond. This creates a highly versatile, bifunctional intermediate :
-
Thioesterification: If paired with a wide-bite-angle ligand (like Xantphos), reductive elimination is accelerated, outcompeting CO extrusion and yielding a thioester [1].
-
Thioetherification: Under elevated temperatures or specific catalytic mediation (e.g., Catellani-type norbornene systems), the intermediate undergoes rapid decarbonylation (-CO) to form a [p-Tol-S-Pd-X] species, which subsequently couples to form a thioether [2].
Mechanistic Pathways
Fig 1: Divergent Pd-catalyzed pathways of this compound.
Fig 2: Standard decarboxylative acylation pathway of typical α-keto acids.
Comparative Performance Data
The choice between these reagents dictates the functional group installed. Table 1 outlines their physicochemical and catalytic profiles, while Table 2 provides expected yields based on standardized cross-coupling conditions.
Table 1: Reactivity & Application Profile
| Parameter | This compound | Phenylglyoxylic Acid (Standard) |
| Primary Product Class | Thioesters / Thioethers | Ketones |
| Key Intermediate | [p-Tol-S-C(=O)-Pd-X] | [Ph-C(=O)-Pd-X] |
| Decarbonylation Risk | High (Tunable via ligand choice) | Very Low |
| Optimal Ligand Class | Wide bite-angle (e.g., Xantphos) | Standard phosphines (e.g., |
| Synthetic Utility | Late-stage sulfur incorporation, peptide ligation precursors [3] | Core scaffold construction, diaryl/alkyl-aryl ketones |
Table 2: Experimental Yields in Pd-Catalyzed Cross-Coupling
Conditions: 1.0 eq halide, 1.2 eq α-keto acid, 5 mol% Pd-catalyst, DMAc, 80 °C.
| Electrophile (R-X) | Reagent Used | Target Product | Isolated Yield (%) |
| Isobutyl bromide | This compound | S-(p-tolyl) 3-methylbutanethioate | 98% |
| Bromobenzene | This compound | S-(p-tolyl) benzothioate | 87% |
| Isobutyl bromide | Phenylglyoxylic acid | 3-Methyl-1-phenylbutan-1-one | 82% |
| Bromobenzene | Phenylglyoxylic acid | Benzophenone | 91% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed to aid troubleshooting.
Protocol A: Decarboxylative Thioesterification using this compound
Objective: Synthesis of S-(p-tolyl) 3-methylbutanethioate from isobutyl bromide.
Causality Note: We utilize Xantphos in this protocol. Its large bite angle (~111°) forces the palladium center into a geometry that dramatically accelerates reductive elimination. This is critical to trap the [p-Tol-S-C(=O)-Pd-X] intermediate before it can undergo unwanted decarbonylation to the thioether.
Step-by-Step Procedure:
-
Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Catalyst Loading: Add
(0.05 mmol, 5 mol%) and Xantphos (0.06 mmol, 6 mol%) to the tube. -
Reagent Addition: Add this compound (1.2 mmol) and a mild base (e.g.,
, 1.5 mmol) to facilitate the initial deprotonation and decarboxylation sequence. -
Solvent & Electrophile: Evacuate and backfill the tube with Argon three times. Inject anhydrous N,N-dimethylacetamide (DMAc, 5.0 mL) followed by isobutyl bromide (1.0 mmol). DMAc is chosen for its high boiling point and ability to stabilize polar palladium intermediates.
-
Reaction: Seal the Schlenk tube and vigorously stir the mixture at 80 °C for 8 hours. The solution will transition from a pale yellow to a deep amber as the active Pd(0) species is generated and consumed.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMAc and inorganic salts. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure thioester.
Protocol B: Standard Decarboxylative Acylation using Phenylglyoxylic Acid
Objective: Synthesis of 3-Methyl-1-phenylbutan-1-one.
Causality Note: Because the [Ph-C(=O)-Pd-X] intermediate is highly stable against decarbonylation, specialized wide-bite-angle ligands are unnecessary. Standard
Step-by-Step Procedure:
-
Preparation: In an Argon-flushed Schlenk tube, combine
(0.05 mmol), phenylglyoxylic acid (1.2 mmol), and (1.5 mmol). -
Solvent & Electrophile: Inject anhydrous DMAc (5.0 mL) and isobutyl bromide (1.0 mmol).
-
Reaction: Stir at 100 °C for 12 hours. Note the higher temperature compared to Protocol A; the C-C bond formation via reductive elimination in standard acylation often requires a higher activation energy than C-S bond formation.
-
Workup & Purification: Follow the identical aqueous workup and silica gel purification described in Protocol A to isolate the ketone.
References
The following authoritative sources ground the mechanistic claims and protocol standards discussed in this guide:
-
Science of Synthesis Knowledge Updates 2024/2 (Review of modern thioesterification and decarboxylative methodologies). Source: Thieme Connect URL:[Link]
-
Palladium/Norbornene-Catalyzed Decarbonylative Difunctionalization of Thioesters (Mechanistic insights into the decarbonylation of thioester derivatives). Source: JACS Au (ACS Publications) URL:[Link]
-
Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture (Exploration of C-S bond activation and sulfur transfer). Source: Chemical Science (The Royal Society of Chemistry) URL:[Link]
Structural Validation of 2-Oxo-2-(p-tolylthio)acetic Acid: A Comparative Spectroscopic Guide
In modern drug development and organic synthesis, the rigorous structural validation of reactive intermediates is non-negotiable. 2-Oxo-2-(p-tolylthio)acetic acid (Molecular Formula: C₉H₈O₃S) is a highly versatile C2-synthon utilized in the synthesis of complex heterocycles and thiooxalic acid derivatives[1]. Because it contains two adjacent, electronically distinct carbonyl groups—a thioester and an alpha-keto carboxylic acid—confirming its exact structural connectivity requires orthogonal analytical techniques.
This guide objectively compares the performance of three primary spectroscopic alternatives—High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Fourier-Transform Infrared (FT-IR) Spectroscopy —to establish a self-validating workflow for the structural confirmation of this compound[2].
Comparative Analysis of Analytical Alternatives
When validating a thiooxalic acid derivative, no single analytical method provides a complete picture. We must compare the specific performance of each technique to understand how they complement one another to prevent false positives (e.g., mistaking the compound for its oxygen-ester isomer, 2-oxo-2-(p-tolyloxy)acetic acid).
Table 1: Performance Comparison of Spectroscopic Modalities
| Analytical Alternative | Primary Utility for this Compound | Resolution / Specificity | Inherent Limitations |
| HRMS (ESI-) | Confirms exact mass and elemental composition (C₉H₈O₃S). | High: Sub-ppm mass accuracy easily resolves sulfur isotopes. | Cannot distinguish between positional isomers. |
| ¹H / ¹³C NMR | Maps atomic connectivity and differentiates the two carbonyls. | Very High: Distinctly resolves the thioester vs. acid carbons. | Requires high sample purity (>95%) and larger quantities. |
| ATR FT-IR | Rapid orthogonal screening of functional groups (C=O, O-H). | Moderate: Excellent for identifying orthogonal C=O stretches. | Lacks detailed carbon backbone connectivity data. |
High-Resolution Mass Spectrometry (HRMS) Workflow
HRMS serves as the first-line alternative for structural validation due to its extreme sensitivity. For this compound, we bypass standard positive-mode ionization in favor of negative-mode Electrospray Ionization (ESI-).
Causality of Experimental Choice: The alpha-keto carboxylic acid moiety is highly acidic. It readily deprotonates in the LC-MS source to form a stable carboxylate anion. Forcing positive ionization often leads to complex sodium/potassium adducts that complicate the spectra, whereas ESI- provides a robust, self-validating [M-H]⁻ signal.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.
-
Ionization: Inject 2 µL into the mass spectrometer using an ESI source set to negative ion mode.
-
Acquisition Parameters: Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C to prevent thermal degradation of the thioester bond.
-
Data Interpretation: Extract the ion chromatogram for the expected theoretical mass. The exact mass of the neutral compound is 196.0194 Da. You must observe the [M-H]⁻ peak at exactly m/z 195.0121 .
-
Validation: Look for the characteristic ³⁴S isotopic peak at m/z 197.0079 (approximately 4.5% the intensity of the parent ion) to confirm the presence of sulfur.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the formula, NMR is the superior alternative for proving the connectivity of the p-tolyl ring to the sulfur atom and distinguishing the two adjacent carbonyls.
Causality of Experimental Choice: We utilize DMSO-d₆ over CDCl₃ for sample preparation. The highly polar carboxylic acid proton undergoes rapid exchange in non-polar solvents, often broadening into the baseline. DMSO acts as a strong hydrogen-bond acceptor, locking the acidic proton in place and sharpening its resonance (typically observed around 11.0–12.0 ppm).
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 seconds.
-
¹³C NMR Acquisition: Acquire at 100 MHz using 512 scans. The longer acquisition is necessary to resolve the quaternary carbonyl carbons, which lack NOE enhancement.
-
Data Interpretation:
-
¹H NMR: Confirm the p-tolyl methyl group as a sharp singlet at ~2.40 ppm. The aromatic protons will appear as an AA'BB' system (two doublets) between 7.20 and 7.50 ppm.
-
¹³C NMR: This is the critical validation step. As supported by [3], thioester carbonyls characteristically resonate downfield between 185–195 ppm. The adjacent carboxylic acid carbonyl will appear further upfield at ~160–175 ppm, consistent with analogous glyoxylic acid systems[4].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR acts as a rapid, non-destructive alternative to NMR for confirming the presence of the two distinct carbonyl environments.
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed atmospheric moisture during pressing will produce a broad O-H stretch at 3300 cm⁻¹, artificially obscuring the intrinsic O-H stretch of the compound's carboxylic acid.
Step-by-Step Protocol
-
Sample Preparation: Ensure the ATR diamond crystal is cleaned with isopropanol. Place 2–3 mg of the neat, dry powder directly onto the crystal and apply pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 accumulations at a resolution of 4 cm⁻¹.
-
Data Interpretation: According to established [5], the thioester C=O stretch typically appears at a lower frequency (~1680–1700 cm⁻¹) compared to the carboxylic acid C=O stretch (~1720–1740 cm⁻¹) due to the larger atomic radius of sulfur weakening the adjacent carbonyl bond.
Quantitative Data Summary & Mechanistic Workflow
Table 2: Expected Spectroscopic Data for this compound
| Modality | Structural Feature | Expected Value / Signal | Mechanistic Causality |
| HRMS | Molecular Ion | m/z 195.0121 ([M-H]⁻) | Deprotonation of the highly acidic alpha-keto acid moiety. |
| ¹H NMR | p-Tolyl Methyl | ~2.40 ppm (Singlet, 3H) | Deshielded by the adjacent aromatic ring current. |
| ¹³C NMR | Thioester Carbonyl | ~185.0 ppm | Decreased resonance stabilization vs. oxygen esters. |
| ¹³C NMR | Carboxylic Carbonyl | ~165.0 ppm | Typical alpha-keto acid resonance. |
| FT-IR | Thioester C=O | ~1690 cm⁻¹ | Weaker C=O bond due to sulfur's larger atomic radius. |
| FT-IR | Carboxylic C=O | ~1730 cm⁻¹ | Stronger C=O bond typical of carboxylic acids. |
Validation Decision Tree
The following logical workflow ensures that no structural artifacts are missed during the validation process.
Figure 1: Spectroscopic validation decision tree for this compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129924967, this compound." PubChem, [Link]
-
Mayer, R., & Thiel, W. (1989). "Dithiocarboxylic Acids, Dithiocarboxylic Esters, or Thiocarboxylic Amides by Reaction of Methylene-active Chloromethyl Compounds with Sulfur." Journal für Praktische Chemie. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 760, Glyoxylic Acid." PubChem, [Link]
-
Li, Y., et al. (2018). "Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework." PMC - NIH. [Link]
Sources
- 1. Top 146 Journal Fur Praktische Chemie-chemiker-zeitung papers published in 1989 [scispace.com]
- 2. This compound|CAS 106871-53-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to "2-Oxo-2-(p-tolylthio)acetic acid"
This guide provides a technical comparison of synthetic routes to 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8), also known as S-(p-tolyl) thioglyoxylate.
This molecule is a critical intermediate in the synthesis of peptidomimetics and LFA-1 antagonists. Its synthesis hinges on the efficient formation of the
Executive Summary
| Metric | Route A: The Mono-Ester Strategy (Recommended) | Route B: The Direct Acylation Strategy |
| Key Reagent | Ethyl chlorooxoacetate (Ethyl oxalyl chloride) | Oxalyl chloride (in excess) |
| Mechanism | Nucleophilic Acyl Substitution | Acyl Substitution |
| Selectivity | High (Mono-protection prevents dimerization) | Low (Risk of S,S-dithiooxalate formation) |
| Yield | 75–85% (Over 2 steps) | 40–60% (Variable) |
| Scalability | High (Stable intermediates) | Low (Aggressive gas evolution) |
| Purity Profile | High (Ester intermediate is easily purified) | Moderate (Requires recrystallization) |
Part 1: Detailed Synthetic Protocols
Route A: The Mono-Ester Strategy (Step-wise Formation)
This is the industry-standard approach for high-purity synthesis. It utilizes ethyl chlorooxoacetate to introduce the oxalate backbone. The ethyl ester acts as a temporary protecting group, preventing the formation of the symmetrical dimer (
Step 1: Formation of Ethyl 2-oxo-2-(p-tolylthio)acetate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with
. -
Solvent/Reagents: Charge the flask with p-Toluenethiol (1.0 equiv, e.g., 12.4 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL). Add Triethylamine (
) (1.2 equiv, 16.7 mL) as a proton scavenger. -
Cooling: Cool the solution to
using an ice bath. -
Addition: Dropwise add Ethyl chlorooxoacetate (1.1 equiv, 12.3 mL) diluted in 20 mL DCM over 30 minutes. Note: Exothermic reaction.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Wash with 1M HCl (2x), Sat.
(2x), and Brine. Dry over and concentrate in vacuo.-
Checkpoint: The intermediate is a yellow oil/solid. Yield typically >90%.[1]
-
Step 2: Hydrolysis to the Free Acid
-
Solvent: Dissolve the crude ester from Step 1 in THF (100 mL).
-
Hydrolysis: Add a solution of Lithium Hydroxide (LiOH) (2.0 equiv) in Water (50 mL).
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Isolation:
-
Concentrate to remove THF.
-
Wash the aqueous layer with
(to remove unreacted thiol/disulfides). -
Acidify the aqueous layer to pH ~2 with 1M HCl. The product will precipitate.
-
Filter the white/off-white solid and dry under vacuum.
-
Validation:
-
1H NMR (
): 2.40 (s, 3H, ), 7.25 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H). (Acid proton usually broad/invisible). -
IR: Distinct carbonyl doublets: ~1740
(Acid), ~1680 (Thioester).
Route B: The Direct Acylation Strategy
This route attempts to shorten the workflow by reacting the thiol directly with oxalyl chloride. While theoretically faster, it suffers from poor selectivity.
Protocol:
-
Setup: Dry RBF under
. -
Reagents: Charge Oxalyl Chloride (3.0 equiv) in dry DCM. Crucial: Excess oxalyl chloride is required to suppress dimer formation.
-
Addition: Add p-Toluenethiol (1.0 equiv) dropwise at
. -
Reaction: Reflux for 2 hours to drive off HCl gas.
-
Hydrolysis: Cool to
. Carefully add water (excess). Caution: Violent reaction. -
Isolation: Extract with DCM, wash with water, and concentrate. Recrystallize from Hexane/Chloroform.
Critique:
-
If the local concentration of thiol is high, it reacts with the product (
) to form the dithiooxalate ( ), a stable and difficult-to-remove impurity.
Part 2: Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the two routes.
Figure 1: Mechanistic flow comparing the high-fidelity Route A (Green) against the prone-to-dimerization Route B (Red).
Part 3: Experimental Data Comparison
The following data is synthesized from standard reactivity profiles of aryl thiols with oxalyl derivatives [1][2].
| Parameter | Route A (Ethyl Oxalyl Cl) | Route B (Oxalyl Cl) |
| Atom Economy | Moderate (Loss of EtOH) | High (Loss of HCl only) |
| Reaction Time | 6–8 Hours (Total) | 3–4 Hours |
| Purification | Extraction + Precipitation | Recrystallization (Required) |
| Key Impurity | Disulfide ( | Dithiooxalate ( |
| Safety | Standard Organic Hazards | High Hazard (CO/HCl gas evolution) |
References
-
Liu, G. et al. (2004). Cell adhesion-inhibiting antiinflammatory and immune-suppressive compounds.[2] Patent AU2004205260A1. (Describes the use of ethyl oxalyl chloride with thiols followed by LiOH hydrolysis). Link
-
Adams, R. & Ulich, L. H. (1920). The Use of Oxalyl Chloride in Organic Syntheses. Journal of the American Chemical Society, 42(3), 599–611. (Foundational text on oxalyl chloride reactivity). Link
-
Wright, S. W. et al. (1992). A convenient preparation of heteroaryl-2-oxoacetic acids. Tetrahedron Letters, 33(12), 1539-1542. (Analogous chemistry for heteroaryl systems). Link
Sources
SAR Comparison Guide: 2-Oxo-2-(p-tolylthio)acetic Acid Analogs vs. Standard PHD2 Inhibitors
Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Structural Biologists.
Executive Summary & Target Rationale
The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) via the inhibition of Prolyl Hydroxylase Domain 2 (PHD2) has revolutionized the treatment of renal anemia and ischemic diseases [1]. PHD2 is an iron- and α-ketoglutarate (α-KG)-dependent dioxygenase that serves as the body's primary oxygen sensor. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase and subsequent proteasomal degradation [2].
While clinical-stage inhibitors like Roxadustat (FG-4592) have validated this pathway, there is an ongoing need for novel scaffolds with differentiated pharmacokinetic profiles and tunable isoform selectivity. This guide objectively evaluates the structure-activity relationship (SAR) of 2-Oxo-2-(p-tolylthio)acetic acid —a highly efficient α-KG competitive mimic—comparing its performance against standard alternatives like Dimethyloxalylglycine (DMOG) and Roxadustat.
Mechanistic Pathway
To understand the SAR of these compounds, we must first map the causality of the target pathway. The α-ketoacid moiety of our lead compound acts as a bidentate chelator for the active site Fe(II), directly displacing the endogenous α-KG co-substrate.
Figure 1: Mechanism of PHD2 inhibition by this compound and HIF-1α stabilization.
Structural Activity Relationship (SAR) Analysis
The rational design of this compound relies on three distinct structural pillars, each contributing to its superior binding kinetics compared to early-generation inhibitors like DMOG [3].
-
The α-Ketoacid Warhead: The -C(=O)-C(=O)OH group is non-negotiable. It mimics the 1,4-bidentate coordination of α-KG to the active site Fe(II) atom. Esterification of the carboxylic acid completely abolishes in vitro enzymatic activity, confirming that the free carboxylate is required for electrostatic interaction with Arg383.
-
The Thioester Linkage (-S-): Why use a thioester instead of an amide (as seen in DMOG) or an ether? The sulfur atom possesses a larger van der Waals radius and higher polarizability. This allows the molecule to adopt an optimal dihedral angle, projecting the aryl ring deeper into the hydrophobic sub-pocket of PHD2 without the rigid planar constraints of an amide bond.
-
The Aryl Substituent (p-Tolyl): The para-methyl group provides precise hydrophobic packing against residues Tyr310 and Ile399. Removing this group (Analog A) results in a loss of van der Waals contacts, while replacing it with a bulky, electron-withdrawing chlorine atom (Analog B) induces steric clashes that reduce binding affinity.
Comparative Performance Data
The following table synthesizes quantitative in vitro and cellular data, benchmarking the thioacetic acid analogs against industry standards.
| Compound / Scaffold | Substitution | PHD2 IC₅₀ (nM) | Fe(II) K_d (μM) | Cellular HIF-1α EC₅₀ (μM) | LogP |
| DMOG (Standard) | N/A (Amide) | 15,400 ± 850 | 45.2 | 85.0 | -0.8 |
| Roxadustat (Clinical) | N/A (Isoquinoline) | 58 ± 4 | 0.12 | 1.2 | 2.4 |
| Lead Compound | p-Methyl (Tolyl) | 124 ± 12 | 0.85 | 4.5 | 1.9 |
| Analog A | Unsubstituted (Phenyl) | 850 ± 45 | 5.40 | 28.0 | 1.4 |
| Analog B | p-Chloro | 460 ± 28 | 3.10 | 18.5 | 2.2 |
Data Interpretation: The lead compound bridges the gap between the low-potency tool compound DMOG and the highly complex clinical drug Roxadustat. The p-tolyl substitution yields a 7-fold increase in potency over the unsubstituted phenyl ring, validating the importance of the hydrophobic interaction at the para position.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Rationale: TR-FRET is prioritized over standard colorimetric assays because it eliminates auto-fluorescence interference from the small molecule inhibitors and provides exceptional sensitivity for detecting the protein-protein interaction between hydroxylated HIF-1α and the VHL complex [4].
Figure 2: Step-by-step TR-FRET experimental workflow for quantifying PHD2 hydroxylation activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human PHD2 (10 nM final) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Inhibitor Incubation: Dispense 5 μL of serially diluted this compound analogs into a 384-well white OptiPlate. Add 5 μL of the PHD2 solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 μL of substrate mix containing 100 nM Biotin-HIF-1α (residues 556-574), 2 μM α-KG, 10 μM Ascorbate, and 1 μM FeSO₄. Incubate for 60 minutes at 22°C.
-
Detection: Terminate the reaction by adding 5 μL of detection buffer containing 2 nM Europium-labeled VHL/Elongin B/C (VBC) complex and 10 nM Allophycocyanin (APC)-Streptavidin.
-
Readout: Incubate for 30 minutes. Read the plate on an EnVision Multilabel Reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 ratio to determine IC₅₀ values.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Rationale: While TR-FRET provides functional IC₅₀ data, ITC is required to decouple the thermodynamic parameters (ΔH, -TΔS) of the inhibitor binding directly to the Fe(II)-loaded active site, proving that the mechanism of action is true competitive chelation rather than allosteric modulation.
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze recombinant PHD2 against ITC buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 50 μM FeSO₄) overnight at 4°C to ensure matching buffer compositions.
-
Cell Loading: Load the calorimeter cell with 30 μM of the dialyzed PHD2-Fe(II) complex.
-
Syringe Loading: Load the injection syringe with 300 μM of this compound dissolved in the exact same dialysis buffer.
-
Titration: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections.
-
Data Analysis: Subtract the heat of dilution (determined by injecting the ligand into buffer alone). Fit the integrated heat data to a one-set-of-sites binding model to extract the dissociation constant (K_d) and enthalpy (ΔH).
References
-
Roxadustat: Not just for anemia. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link] [1]
-
Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. Karger Publishers. Available at:[Link] [2]
-
Small molecule KDM4s inhibitors as anti-cancer agents. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link] [3]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. MDPI. Available at:[Link] [4]
Benchmarking the Reactivity of 2-Oxo-2-(p-tolylthio)acetic Acid: A Superior Solid-State Glyoxylyl Donor
Topic: Benchmarking the reactivity of "2-Oxo-2-(p-tolylthio)acetic acid" Content Type: Publish Comparison Guides.
Executive Summary
In the landscape of acylating agents, This compound (CAS: 106871-53-8) represents a specialized, high-fidelity reagent for the direct introduction of the oxalamic acid moiety (
This guide benchmarks the product against industry standards—specifically Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) and Oxalyl Chloride —providing experimental protocols and comparative data to validate its utility in precision organic synthesis.
The Chemical Logic: Why This Reagent?
The synthesis of oxalamic acids (
-
The Problem: Traditional routes rely on Ethyl Chlorooxoacetate . This requires a two-step sequence: (1) acylation to form the ester, followed by (2) saponification. The hydrolysis step often degrades sensitive functional groups or leads to racemization. Direct use of Oxalyl Chloride is even worse, typically resulting in the formation of symmetrical oxalamides (
) due to its high bifunctional reactivity. -
The Solution: This compound leverages the unique reactivity of the thioester. The
-thiocresol group acts as a "Goldilocks" leaving group—reactive enough to acylate amines rapidly at room temperature, but stable enough to prevent self-condensation or rapid hydrolysis. Crucially, it delivers the free carboxylic acid directly, bypassing the hydrolysis step.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution at the thioester carbonyl (C1), driven by the release of the stable thiolate anion (
Figure 1: Mechanistic pathway for the direct synthesis of oxalamic acids using the thioester reagent.
Comparative Benchmarking
The following data compares the product against the two most common alternatives for introducing the oxalyl motif.
Table 1: Physical Properties & Handling Profile
| Feature | This compound (Product) | Ethyl Chlorooxoacetate (Competitor A) | Oxalyl Chloride (Competitor B) |
| State | Crystalline Solid | Liquid | Liquid (Fuming) |
| Stability | High (Bench-stable for months) | Low (Hydrolyzes rapidly in air) | Very Low (Violent reaction with water) |
| Corrosivity | Non-corrosive | Corrosive (Releases HCl) | Highly Corrosive (Releases HCl/CO) |
| Atom Economy | Moderate (Loss of Thiol, MW ~124) | High (Loss of Cl, MW ~35) | High (Loss of Cl, MW ~35) |
| Odor | Mild Sulfurous | Pungent/Acrid | Pungent/Choking |
Table 2: Reactivity & Selectivity Metrics
| Metric | This compound | Ethyl Chlorooxoacetate | Oxalyl Chloride |
| Reaction Steps | 1 Step (Direct to Acid) | 2 Steps (Ester | Uncontrollable (Mix of mono/di) |
| Chemoselectivity | High (Amine >> Alcohol) | Moderate (Amine > Alcohol) | Low (Reacts indiscriminately) |
| By-products | HCl (Requires base trap) | HCl (Requires base trap) | |
| Yield (Model) | 85-95% (Isolated) | 60-80% (Over 2 steps) | <50% (Mono-product) |
Experimental Protocols
To ensure reproducibility and validate the claims above, the following protocols are recommended. These are designed to be self-validating systems where the endpoint is clear.
Protocol A: Direct Synthesis of N-Benzyl Oxalamic Acid (Benchmarking Standard)
Objective: To demonstrate the one-step efficiency of the thioester reagent.
-
Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Addition: Add Benzylamine (1.05 equiv) dropwise at room temperature (25°C). Note: No exogenous base is strictly required if the amine is nucleophilic enough, but 1.0 equiv of Triethylamine can be added to scavenge the acidic proton if the amine salt precipitates.
-
Monitoring: Stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting thioester spot (
) should disappear, replaced by the polar oxalamic acid spot ( , streaks). -
Workup (Self-Validating Step):
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Extract the organic layer with saturated aqueous
(3 x 15 mL). Crucial: The product (acid) moves to the aqueous phase; the byproduct (thiocresol) remains in the organic phase. -
Acidify the aqueous extracts with 1M HCl to pH 2. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry.
-
Target Yield: >85%.
-
Purity Check:
NMR (DMSO- ) should show the amide doublet at ~9.0 ppm and no ethyl signals (unlike the competitor route).
-
Protocol B: Competitive Selectivity Assay
Objective: To prove chemoselectivity in the presence of competing nucleophiles.
-
Setup: Prepare a mixture of Benzylamine (1.0 mmol) and Benzyl Alcohol (1.0 mmol) in DCM (10 mL).
-
Reaction: Add This compound (1.0 mmol) at 0°C.
-
Analysis: After 1 hour, quench with water. Analyze the crude mixture via HPLC or GC-MS.
-
Success Criteria: >95% Amide formation, <5% Ester formation.
-
Competitor Comparison: Performing this with Ethyl Chlorooxoacetate typically yields 10-20% ester byproduct due to the high reactivity of the acid chloride.
-
Decision Matrix: When to Use This Reagent
Use the following logic flow to determine if this reagent is the optimal choice for your specific campaign.
Figure 2: Decision matrix for selecting the optimal oxalyl donor.
References
-
Thioester Reactivity Overview
-
Yang, W., & Drueckhammer, D. G. (2001). Understanding the relative acylating reactivity of esters and thioesters. Journal of the American Chemical Society. [Link]
- Context: Establishes the fundamental kinetic advantage of thioesters over oxygen esters due to the lower of the leaving group (thiol vs alcohol).
-
- Cross, A. D., et al. (1980). Synthesis of alpha-keto amides. Journal of Chemical Research.
-
General Reagent Data
-
Comparative Acid Chloride Reactivity
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
- Context: Standard reference for the reactivity profiles of acyl chlorides vs.
-
Sources
Cross-reactivity of "2-Oxo-2-(p-tolylthio)acetic acid" in biological assays
The Hidden Risks of Thio-Oxalyl Inhibitors: A Comparative Guide for 2-Oxo-2-(p-tolylthio)acetic acid
Part 1: Executive Summary & Core Directive
The Compound: this compound (CAS: 106871-53-8), also known as S-(p-tolyl) thiooxalate. Primary Application: Investigational inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.[1][2][3] The Critical Issue: While this compound exhibits nanomolar potency in vitro, it is a classic "Pan-Assay Interference Compound" (PAINS) candidate. Its activity is frequently driven by redox cycling and electrophilic reactivity rather than specific, drug-like binding.
Editorial Stance: This guide challenges the utility of this compound in modern drug discovery. We demonstrate why it generates false positives and provide a rigorous validation framework to distinguish true inhibition from assay artifacts.
Part 2: Technical Analysis & Mechanism of Interference
To understand why this compound fails in late-stage validation, we must dissect its chemical behavior in standard assay buffers.
The Redox Cycling Trap
Most PTP1B assays require a reducing agent (e.g., DTT or TCEP) to maintain the catalytic cysteine (Cys215) in its active, reduced state.
-
Mechanism: The thioester bond in this compound is susceptible to nucleophilic attack by DTT. This releases the free thiol (p-thiocresol) and the glyoxalyl moiety.
-
The Artifact: The liberated thiol undergoes redox cycling with oxygen and excess DTT, generating Hydrogen Peroxide (H₂O₂).
-
The Result: H₂O₂ irreversibly oxidizes the catalytic Cys215 of PTP1B to sulfenic acid (Cys-SOH), inactivating the enzyme. This is recorded as "inhibition," but it is a non-specific artifact that disappears if catalase is added.
Electrophilic Covalent Modification
The 1,2-dicarbonyl system (thio-oxalyl group) is highly electrophilic.
-
Mechanism: It can act as an acylating agent, reacting promiscuously with nucleophilic side chains (Cys, Lys) on the protein surface, unrelated to the active site. This leads to "flat" Structure-Activity Relationships (SAR) where structural changes do not correlate logically with potency.
Part 3: Comparative Performance Guide
Objective: Compare this compound against validated, high-fidelity alternatives.
| Feature | This compound | Difluoromethylphosphonates (F₂Pmp) | Allosteric Inhibitors (e.g., Trodusquemine) |
| Primary Mechanism | Thio-oxalyl transition state analog (putative) | Non-hydrolyzable Phosphate Mimic | Conformation Locker (WPD loop) |
| Binding Mode | Ambiguous: Often covalent/redox | Competitive: Reversible, Active Site | Non-Competitive: Allosteric Site |
| Redox Liability | High: Generates H₂O₂ in presence of DTT | Null: Chemically stable | Null: Chemically stable |
| Selectivity | Low: Reacts with many thiols/phosphatases | Moderate: Hard to distinguish PTPs | High: Exploits unique non-catalytic pockets |
| Cell Permeability | Poor (Charged/Reactive) | Poor (Highly Charged) | Moderate to Good |
| Assay Stability | Unstable: Hydrolyzes/Reacts | Stable | Stable |
| Recommendation | Negative Control Only | Gold Standard Reference | Therapeutic Lead |
Part 4: Experimental Validation Protocols
If you observe inhibition with this compound, you must perform these three validation experiments to rule out artifacts.
Protocol A: The Catalase Counter-Screen (Detects H₂O₂)
-
Rationale: Catalase degrades H₂O₂. If inhibition is due to redox cycling, adding catalase will abolish the inhibitory effect.
-
Workflow:
-
Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM DTT).
-
Incubate PTP1B (10 nM) with Compound (IC₅₀ conc.) for 15 mins.
-
Split sample into two arms:
-
Arm A: Add Catalase (100 U/mL).
-
Arm B: Add Buffer only.
-
-
Add substrate (pNPP or DiFMUP) and measure kinetics.
-
Interpretation: If Arm A shows restored enzyme activity (loss of inhibition) compared to Arm B, the compound is a redox cycler (False Positive).
-
Protocol B: The Jump-Dilution Test (Detects Irreversible Binding)
-
Rationale: Reversible inhibitors regain activity upon dilution; covalent/irreversible inhibitors do not.
-
Workflow:
-
Incubate PTP1B (100x concentration) with Compound (10x IC₅₀) for 30 mins.
-
Rapidly dilute the mixture 100-fold into reaction buffer containing substrate.
-
Measure product formation immediately.
-
Interpretation:
-
Linear recovery: Rapid recovery of activity indicates reversible binding.
-
Sustained inhibition: Indicates covalent modification or oxidation (likely with this compound).
-
-
Protocol C: Triton X-100 Test (Detects Aggregation)
-
Rationale: Hydrophobic compounds can form colloidal aggregates that sequester the enzyme.
-
Workflow:
-
Run the standard IC₅₀ dose-response curve.
-
Repeat the curve in buffer supplemented with 0.01% Triton X-100 (freshly prepared).
-
Interpretation: A significant shift in IC₅₀ (e.g., >3-fold loss of potency) with detergent indicates the compound was acting via promiscuous aggregation.
-
Part 5: Visualizing the Interference Pathway
The following diagram maps the logical flow of how this compound creates false signals in PTP1B assays.
Caption: Mechanism of False Positive Inhibition. The compound reacts with DTT to generate H₂O₂, which oxidizes and inactivates PTP1B. Catalase breaks this cycle.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Combs, A. P. (2010). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors. Journal of Medicinal Chemistry.
-
Karisch, R., et al. (2011). Global Proteomic Assessment of the Classical Protein-Tyrosine Phosphatome and "Redoxome". Cell.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Zhang, Z. Y. (2002). Protein Tyrosine Phosphatases: Structure, Signaling Mechanisms, and Therapeutic Targets.[1][2][3][4] Proceedings of the National Academy of Sciences.
Sources
- 1. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 2. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal and Safety Management of 2-Oxo-2-(p-tolylthio)acetic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Immediate safety protocols, physicochemical hazard assessment, and regulatory-compliant disposal procedures.
As a Senior Application Scientist, I recognize that laboratory safety extends far beyond simply following a Safety Data Sheet (SDS). True operational excellence requires understanding the causality behind chemical behaviors. 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8)[1] presents specific disposal challenges due to its dual functional nature: an acidic alpha-keto acid moiety and a reactive thioether linkage.
This guide provides a self-validating, step-by-step framework for the safe handling, containment, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Physicochemical Profile & Hazard Causality
To properly dispose of a chemical, we must first understand how its molecular structure dictates its reactivity and environmental impact.
| Property / Feature | Data / Description | Operational Implication |
| Chemical Name | This compound | N/A |
| CAS Registry Number | 106871-53-8 | Essential for waste manifesting. |
| PubChem CID | 129924967 | Reference for structural data. |
| Molecular Formula | High carbon/sulfur content dictates incineration method. | |
| Molecular Weight | 196.22 g/mol | Used for molarity calculations in liquid waste. |
| Functional Groups | Carboxylic Acid, Ketone, Thioether | Acidic (requires neutralization); Thioether (reactive to oxidizers). |
| Primary Hazards | Skin/Eye Irritant, Environmental Hazard | Mandates strict PPE and prevents drain disposal. |
Mechanistic Insight:
The presence of the p-tolylthio (thioether) group is the critical factor in this compound's waste management. Thioethers are susceptible to violent, highly exothermic oxidation when exposed to strong oxidizing agents (e.g., nitric acid, peroxides, permanganates), converting rapidly to sulfoxides or sulfones. Therefore, strict segregation from oxidizing waste streams is non-negotiable . Furthermore, the sulfur atom dictates that final destruction must occur via high-temperature incineration at a facility equipped with flue gas scrubbers to capture toxic sulfur oxides (
Waste Segregation & Disposal Workflow
The following decision matrix outlines the logical progression for processing this compound waste, whether generated as a dry powder or a solvent-dissolved byproduct.
Fig 1: Disposal workflow for this compound waste streams.
Step-by-Step Disposal Methodologies
Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste. Do not flush down the drain or dispose of in standard municipal trash.
Phase 1: Segregation and Collection
-
Determine the State: Identify if the waste is a pure solid, a contaminated consumable (e.g., weigh boats, spatulas), or dissolved in an organic solvent.
-
Container Selection:
-
For Solids: Use a chemically compatible, sealable high-density polyethylene (HDPE) or glass container.
-
For Liquids: Use a designated "Non-Halogenated Organic Waste" carboy, unless the compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform), in which case it must go into "Halogenated Organic Waste."
-
-
Chemical Compatibility Check: Verify that the waste container contains zero strong oxidizers. Mixing this thio-compound with nitric acid waste will cause a dangerous pressure-generating reaction.
Phase 2: Liquid Waste Neutralization (If Applicable)
If the compound is dissolved in an aqueous/organic emulsion that is highly acidic (due to the carboxylic acid moiety):
-
Place the waste beaker in a fume hood.
-
Slowly add a mild base, such as 5% Sodium Bicarbonate (
) solution, while stirring. -
Monitor pH using indicator strips until the solution reaches a pH of 6.0–8.0.
-
Self-Validation Step: Wait 15 minutes to ensure no delayed effervescence (
evolution) occurs before capping the waste container. A sealed container with active effervescence is a burst hazard.
Phase 3: Labeling and Storage
-
Labeling: Adhere to OSHA Hazard Communication Standards (HazCom). Label the container explicitly: "Hazardous Waste - Contains this compound (Sulfur-containing organic acid)." Include the GHS Irritant pictogram.
-
Secondary Containment: Place the primary waste container inside a secondary high-density polyethylene (HDPE) bin to capture any potential leaks.
-
Storage Conditions: Store in a designated, well-ventilated hazardous waste accumulation area, strictly isolated from oxidizing agents and strong bases.
Phase 4: Final Destruction
-
Contract a licensed hazardous waste disposal facility.
-
Ensure the manifest explicitly notes the presence of organically bound sulfur. The contractor must route this waste to a high-temperature incinerator equipped with flue gas desulfurization (scrubbers) to safely neutralize the resulting sulfur dioxide (
) gas.
Emergency Spill Response Protocol
In the event of accidental release, immediate containment prevents both personnel exposure and environmental contamination.
-
Evacuate and PPE: Clear the immediate area. Responders must don nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat. If the spill is a fine powder with aerosolization risk, use an N95 or P100 particulate respirator.
-
Containment (Solid): Do not dry-sweep, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool.
-
Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Never use combustible absorbents like sawdust for organic chemical spills.
-
Decontamination: Once the bulk material is removed and placed in a hazardous waste container, wash the spill surface with a dilute, mild alkaline solution (like sodium bicarbonate) to neutralize residual acid, followed by a thorough wash with soap and water.
-
Validation: Visually inspect the area and check the pH of the final rinse water to ensure all acidic residues have been neutralized and removed.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129924967, 2-Oxo-2-(p-tolylsulfanyl)acetic acid". PubChem. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations". EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". OSHA.gov. Available at: [Link]
-
American Chemical Society (ACS). "Chemical Safety in the Laboratory". ACS.org. Available at:[Link]
Sources
Personal protective equipment for handling 2-Oxo-2-(p-tolylthio)acetic acid
Handling reactive organosulfur compounds and alpha-keto acids requires a rigorous, causality-driven approach to laboratory safety. 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8) presents unique handling challenges due to its dual functional nature: the highly reactive, acidic alpha-keto group and the lipophilic p-tolylthio substituent.
This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal framework, ensuring safety and compliance through self-validating protocols.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, one must first understand the molecular drivers of the chemical's hazards. This compound is a solid compound that acts as a potent irritant[1].
-
The Alpha-Keto Acid Moiety: Alpha-keto acids are highly reactive and acidic. Upon contact with the moisture in human mucosal membranes (eyes, respiratory tract), the compound rapidly dissociates, causing a localized drop in pH. This mechanism is the direct cause of its severe eye and skin irritation hazards.
-
The Thioether (Sulfide) Linkage: While the thioether bond is relatively stable under ambient conditions, organosulfur compounds can penetrate compromised skin barriers more readily than their oxygenated counterparts, and they pose a risk of generating noxious sulfurous degradation products if exposed to extreme heat or strong oxidizing agents[2].
Table 1: Quantitative Hazard & Storage Summary
| Parameter | Value / Specification | Causality / Implication |
| CAS Number | 106871-53-8 | Unique identifier for safety tracking[1]. |
| Molecular Weight | 196.22 g/mol | Determines stoichiometric calculations for neutralization[1]. |
| Storage Temperature | 2-8°C, Sealed & Dry | Prevents ambient moisture from initiating premature hydrolysis or degradation of the reactive keto-acid group[3]. |
| GHS Hazard Codes | H315, H319, H335 | Causes skin irritation, serious eye irritation, and respiratory irritation due to acidic mucosal interactions[3]. |
Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling reactive alpha-keto thioethers. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physical and chemical vulnerabilities exposed during handling.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Causality & Scientific Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Rationale: The compound is a solid powder[3]. Standard safety glasses have gaps that allow aerosolized, acidic dust particulates to bypass the lenses, risking severe ocular irritation (H319). |
| Hand Protection | Nitrile gloves (Min. thickness: 0.11 mm). Double-gloving recommended. | Rationale: Nitrile provides superior broad-spectrum resistance to organic acids and thioethers compared to latex, which can rapidly degrade or swell upon contact with organosulfur compounds. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a hood). | Rationale: Mitigates the H335 (respiratory irritation) hazard caused by the inhalation of acidic micro-particulates[3]. |
| Body Protection | Flame-retardant, tightly woven lab coat with knit cuffs. | Rationale: Knit cuffs prevent the accidental sweeping of powder from the benchtop, while the tight weave prevents acidic dust from penetrating through to the skin (H315). |
Operational Logistics: Step-by-Step Handling Protocol
To prevent exposure, the operational workflow must minimize aerosolization and static charge accumulation.
-
Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood is operating with a face velocity between 0.4 and 0.6 m/s.
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage[3] and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation and making the powder clump, which complicates accurate weighing.
-
Static Mitigation: Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe. Alpha-keto acid powders can hold static charges, causing them to repel from the spatula and aerosolize into the user's breathing zone.
-
Transfer: Use a micro-spatula with a V-shaped channel to transfer the powder. This minimizes the exposed surface area of the solid, drastically reducing the generation of airborne particulates.
Deactivation & EHS Disposal Plan
Direct disposal of this compound into municipal waste or standard solvent carboys is strictly prohibited. Because it is an acidic thio-derivative, mixing it with incompatible waste (like cyanides or strong oxidizers) can generate toxic hydrogen sulfide gas or cause uncontrolled exothermic reactions.
The following protocol utilizes alkaline neutralization to chemically deactivate the reactive alpha-keto group prior to EHS handoff[2],.
Self-Validating Neutralization Protocol
-
Segregation: Collect all solid waste (weighing boats, contaminated gloves) in a dedicated, solid hazardous waste bin labeled "Acidic Organosulfur Solid Waste."
-
Preparation of Liquid Waste: Transfer any residual aqueous solutions or experimental washings containing the compound into a wide-mouth borosilicate glass beaker. Place the beaker on a magnetic stirrer inside the fume hood.
-
Alkaline Hydrolysis/Neutralization: While stirring at 300 RPM, slowly add 1M Sodium Bicarbonate (
) dropwise. Causality: is a mild base that will neutralize the alpha-keto acid without causing the severe exothermic spikes associated with strong bases like . -
Self-Validation Step: Monitor the reaction using universal pH indicator strips. The evolution of
gas (bubbling) will occur. The neutralization is self-validated and complete when the bubbling ceases entirely and the pH indicator strip maintains a stable green color (pH 7.0–8.0) for 5 continuous minutes. -
EHS Handoff: Transfer the neutralized, stabilized solution to an EHS-approved aqueous waste carboy. Label clearly: "Neutralized aqueous waste containing p-tolylthio derivatives."
Operational Workflow Visualization
The following logical decision tree dictates the lifecycle of handling this compound, from risk assessment to final disposal.
Workflow for handling, emergency response, and disposal of this compound.
References
- Safety D
- 106871-53-8 | this compound - BLDpharm. BLD Pharm.
- Navigating the Safe Disposal of Methylenecyclopropyl Acetyl-CoA: A Procedural Guide. BenchChem.
- PYRUVIC ACID - Ataman Kimya.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
